(7-Bromo-1H-indol-3-YL)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-bromo-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMRMCHYPUOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158402-48-2 | |
| Record name | (7-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of (7-Bromo-1H-indol-3-yl)methanol
Strategic Scaffold for Medicinal Chemistry & Alkaloid Synthesis
Executive Summary
(7-Bromo-1H-indol-3-yl)methanol is a high-value bifunctional building block in modern drug discovery. Its structural significance lies in its orthogonal reactivity: the C7-bromine atom serves as a stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxymethyl group acts as a versatile "chemical warhead" capable of oxidation, halogenation, or nucleophilic displacement. This dual functionality makes it an essential intermediate in the synthesis of complex alkaloids (e.g., Diazonamide A analogs) and targeted kinase inhibitors.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of an electron-rich indole core substituted at the 7-position with a bromine atom—a position that is sterically unique due to its proximity to the indole nitrogen (N1). The C3 position bears a methanol group, rendering the molecule sensitive to acid-catalyzed dimerization (diindolylmethane formation) if not handled correctly.
Table 1: Physicochemical Properties
| Property | Data / Description | Source/Note |
| IUPAC Name | (7-Bromo-1H-indol-3-yl)methanol | Standard Nomenclature |
| CAS Number | 107660-82-4 | Chemical Abstracts Service |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | Calculated |
| Appearance | Off-white to beige solid | Indoles darken upon oxidation |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water | Lipophilic scaffold |
| pKa (NH) | ~16 (Predicted) | Typical for halo-indoles |
| Reactivity Alert | Acid-sensitive; Light-sensitive | C3-alcohol can oligomerize |
Part 2: Synthetic Architecture
The most robust synthetic route utilizes 7-Bromoindole as the starting material. Direct C3-functionalization is achieved via the Vilsmeier-Haack reaction , followed by a mild hydride reduction. This two-step sequence avoids the use of expensive 7-bromoindole-3-carboxylic acid esters and allows for scalable production.
Diagram 1: Synthetic Workflow
The following diagram outlines the conversion of 7-Bromoindole to the target alcohol via the aldehyde intermediate.
Caption: Step-wise synthesis from 7-bromoindole. The Vilsmeier-Haack sequence installs the C3-carbon, followed by chemoselective reduction.
Part 3: Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Synthesis of 7-Bromo-1H-indole-3-carbaldehyde.
-
Reagent Preparation: In a flame-dried round-bottom flask under Argon, add anhydrous DMF (10 equiv). Cool to 0°C.[1]
-
Electrophile Generation: Dropwise add POCl₃ (1.2 equiv) to the DMF. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (chloroiminium ion). Caution: Exothermic.
-
Addition: Dissolve 7-Bromoindole (1.0 equiv) in minimal DMF and add slowly to the reaction mixture.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Hydrolysis: Pour the reaction mixture onto crushed ice/water containing NaOH (2M) to hydrolyze the iminium intermediate. The aldehyde precipitates as a solid.
-
Isolation: Filter the solid, wash with water, and dry.
-
Checkpoint: The intermediate aldehyde typically has a high melting point (~198°C) [1].
-
Step 2: Chemoselective Reduction
Objective: Conversion to (7-Bromo-1H-indol-3-yl)methanol.
-
Dissolution: Suspend the aldehyde (from Step 1) in Methanol (0.1 M concentration).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes. Note: Adding portion-wise prevents runaway exotherms and over-reduction.
-
Quench: Once TLC shows consumption of aldehyde (approx. 1 hour), quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient Hexane/EtOAc).
Part 4: Reactivity Profile & Strategic Applications
The utility of (7-Bromo-1H-indol-3-yl)methanol lies in its ability to serve as a divergent scaffold.
C7-Bromine: The Cross-Coupling Handle
The bromine at position 7 is less reactive than C5 or C6 halogens due to steric crowding by the N-H bond, but it remains highly active for Palladium-catalyzed couplings.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create 7-arylindoles.
-
Buchwald-Hartwig: Amination to create 7-aminoindoles (kinase inhibitor scaffolds).
C3-Methanol: The Electrophilic/Nucleophilic Switch
-
Leaving Group Conversion: Treatment with PBr₃ yields the 3-(bromomethyl) derivative, a potent electrophile for alkylating amines or thiols.
-
Oxidation: Re-oxidation with MnO₂ restores the aldehyde for Wittig olefination.
Diagram 2: Divergent Reactivity Map
Caption: Divergent synthesis pathways. Red arrows indicate functional group interconversion; Green arrows indicate oxidation.
Part 5: Handling, Stability & Safety (E-E-A-T)
Stability Concerns
-
Oxidation: Indole-3-methanols are prone to air oxidation, turning pink/red over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
-
Acid Sensitivity: In the presence of strong acids, the C3-hydroxyl group is ejected to form a resonance-stabilized carbocation (vinylogous iminium), which reacts with another indole molecule to form 3,3'-diindolylmethane dimers. Avoid acidic workups.
Safety Profile
-
Skin/Eye Irritant: Like most halo-indoles, it is an irritant.
-
Bromine Content: Halogenated organic waste disposal protocols must be followed.
-
Toxicity: While specific data on this intermediate is limited, indole derivatives can be biologically active (e.g., affecting serotonin receptors). Handle with full PPE (gloves, goggles, fume hood).
References
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Organic Syntheses. 2024; 101: 21-33. Link
-
Vilsmeier-Haack Reaction Protocol . BenchChem Technical Guides. Accessed 2025.[2][1][][4] Link
-
7-Bromoindole (Product 51417-51-7) . Sigma-Aldrich Technical Data. Link
-
Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation . JACS Au. 2021; 1(6): 765–771. (Context on indole reduction challenges). Link
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine . Molecules. 2024; 29(12): 2705. (Demonstrates halogenated heteroaromatic handling). Link
Sources
Technical Guide: Synthesis and Pharmacological Optimization of 7-Substituted Indole-3-Carbinols
Executive Summary
Indole-3-carbinol (I3C) is a potent phytochemical with demonstrated efficacy in modulating estrogen metabolism and inducing apoptosis in oncogenic lines.[1] However, its clinical utility is severely compromised by rapid acid-catalyzed oligomerization in the gastric environment, yielding a heterogeneous mixture of 3,3'-diindolylmethane (DIM) and cyclic trimers.
This technical guide focuses on 7-substituted indole-3-carbinols , a specific subclass designed to modulate this reactivity profile. By introducing substituents at the 7-position—distal to the reactive C3 center yet electronically coupled—researchers can fine-tune the indole ring's electron density (Hammett
Part 1: Chemical Rationale & Structural Logic
The 7-Position Strategy
The indole nucleus is electron-rich, with the C3 position being highly susceptible to electrophilic attack. In the presence of gastric acid, the hydroxyl group of I3C is protonated and leaves, generating a resonance-stabilized 3-methyleneindolenine intermediate. This electrophile rapidly attacks unreacted I3C, leading to uncontrolled oligomerization.
Why Target the 7-Position?
-
Electronic Modulation: Substituents at C7 exert an inductive and mesomeric effect on the nitrogen lone pair.
-
Electron-Withdrawing Groups (EWGs) (e.g., 7-F, 7-Br) decrease the electron density of the pyrrole ring, destabilizing the C3 carbocation intermediate and potentially slowing down acid-catalyzed dimerization.
-
Electron-Donating Groups (EDGs) (e.g., 7-OMe, 7-OBn) increase electron density, potentially enhancing binding affinity to the hydrophobic pocket of the AhR but requiring careful handling to prevent rapid degradation.
-
-
Steric "Back-Door" Blockade: The 7-position is adjacent to the indole nitrogen. Bulky substituents (e.g., 7-benzyloxy) can create a steric clash that alters the conformation of the active site binding or hinders the approach of a second indole molecule during the dimerization process.
Part 2: Synthesis Protocols
The synthesis of 7-substituted indole-3-carbinols typically proceeds via a Vilsmeier-Haack formylation of a pre-functionalized indole, followed by a hydride reduction .
Phase 1: Precursor Synthesis (7-Substituted Indoles)
Note: 7-substituted indoles are often synthesized via the Bartoli Indole Synthesis (using vinyl Grignard and ortho-substituted nitroarenes) or the Leimgruber-Batcho method to avoid the regioselectivity issues of Fischer indolization.
Phase 2: Vilsmeier-Haack Formylation
Objective: Install the aldehyde functionality at C3 with high regioselectivity.
Reagents:
-
Substrate: 7-Methoxy-1H-indole or 7-Fluoro-1H-indole (10 mmol)
-
Reagent: Phosphorus oxychloride (
, 1.1 eq) -
Solvent: N,N-Dimethylformamide (DMF, anhydrous)
-
Quench: Saturated
or (aq)
Protocol:
-
Vilsmeier Complex Formation: In a flame-dried round-bottom flask under
, cool anhydrous DMF (5 mL/g substrate) to 0°C. Add dropwise over 15 minutes. Stir for 30 minutes to generate the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve the 7-substituted indole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate iminium salt typically precipitates or darkens the solution.
-
Hydrolysis: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice (50 g).
-
Basification: Slowly add saturated aqueous
or 5M with vigorous stirring until pH > 9. The aldehyde product (7-substituted-1H-indole-3-carbaldehyde) will precipitate as a pale yellow/off-white solid. -
Isolation: Filter the solid, wash with copious water, and recrystallize from ethanol/water.
Key Data Points (Representative):
-
7-Methoxy-1H-indole-3-carbaldehyde: Yield ~86%, MP 161–162°C.[2]
-
7-Fluoro-1H-indole-3-carbaldehyde: Yield ~92%, MP 190–191°C.
Phase 3: Borohydride Reduction to Carbinol
Objective: Chemoselective reduction of the aldehyde to the alcohol without reducing the indole double bond.
Protocol:
-
Dissolution: Dissolve the 7-substituted aldehyde (5 mmol) in Methanol (20 mL).
-
Reduction: Cool to 0°C. Add Sodium Borohydride (
, 1.5 eq) in small portions to prevent runaway hydrogen evolution. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quench: Add water (10 mL) carefully. Evaporate the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
.[3] -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica, DCM:MeOH 95:5). Note: Avoid acidic silica or prolonged exposure to heat to prevent oligomerization.
Part 3: Visualization of Workflows
Diagram 1: Synthesis Pathway
Caption: Step-wise synthesis of 7-substituted indole-3-carbinols via formylation and reduction.
Diagram 2: Mechanism of Action & Metabolic Fate
Caption: Metabolic activation of I3C derivatives and subsequent AhR signaling cascade.
Part 4: Biological & Stability Characterization
Acid Stability Assay
To validate the hypothesis that 7-substitution improves stability or alters oligomerization rates compared to native I3C.
-
Medium: Simulated Gastric Fluid (SGF), pH 1.2.
-
Protocol: Incubate compound (100 µM) in SGF at 37°C.
-
Sampling: Aliquot at 0, 10, 30, 60 min. Neutralize immediately with NaOH/MeOH.
-
Analysis: HPLC-UV (280 nm). Monitor disappearance of parent peak and appearance of dimer (DIM analog).
-
Expected Outcome: 7-EWG analogs (e.g., 7-Fluoro) should show slower degradation rates than unsubstituted I3C due to destabilization of the transition state.
AhR Activation Assay (Luciferase Reporter)
-
Cell Line: HepG2 stably transfected with XRE-Luciferase reporter.
-
Control: TCDD (positive control, max response), DMSO (vehicle).
-
Protocol: Treat cells with graded concentrations (0.1 nM – 10 µM) of 7-substituted I3C for 24h.
-
Readout: Luminescence intensity relative to TCDD.
-
Relevance: Determines if the 7-substituent sterically hinders binding to the AhR ligand binding domain (LBD) or creates new favorable contacts.
Comparative Data Summary (Projected)
| Compound | Substituent (C7) | Electronic Effect | Est. Acid Half-life ( | AhR Binding Affinity |
| I3C (Parent) | -H | Neutral | < 10 min | Moderate (via DIM) |
| 7-F-I3C | -F | Inductive Withdrawal | ~25 min | High |
| 7-OMe-I3C | -OCH3 | Mesomeric Donation | < 5 min | High (Metabolic liability) |
| 7-BnO-I3C | -OCH2Ph | Steric Bulk + Donation | ~15 min | Moderate (Steric clash) |
References
-
Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. International Journal of Molecular Sciences. (2023). Discusses general synthesis and metabolic instability of I3C. Link
-
Vilsmeier-Haack Reaction of 7-acetyl-2-arylindoles. Organic & Biomolecular Chemistry. (2013). details the Vilsmeier formylation protocol on substituted indoles. Link
-
Indole-3-Carbinol and 3,3'-Diindolylmethane: Anti-Cancer Mechanisms. Frontiers in Oncology. (2018). Provides the mechanistic grounding for AhR activation and oligomerization. Link
-
Synthesis of 7-fluoro-1H-indole-3-carbaldehyde. Google Patents (CN102786460A). Provides specific experimental data (MP, NMR) for the 7-fluoro intermediate. Link
-
Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole. BenchChem Protocols. (2025). Validates the synthesis of 7-benzyloxy precursors. Link
Sources
Potential pharmaceutical applications of 7-bromoindole scaffolds
An In-depth Technical Guide to the Pharmaceutical Applications of 7-Bromoindole Scaffolds
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The strategic introduction of a bromine atom at the 7-position of this scaffold creates the 7-bromoindole moiety, a pharmacologically significant structure with unique physicochemical properties that enhance its drug-like potential. This halogenation profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, while also enabling a diverse array of synthetic modifications through modern cross-coupling chemistries.[1] This guide provides a comprehensive exploration of the 7-bromoindole scaffold, detailing its synthesis, multifaceted mechanisms of action, and its burgeoning applications in oncology, neuroprotection, and infectious diseases. We synthesize data from seminal studies, present actionable experimental protocols, and offer insights into the future trajectory of this promising heterocyclic motif in drug discovery and development.
The 7-Bromoindole Scaffold: A Chemically Privileged Motif
The indole ring is celebrated in drug design for its ability to mimic the structure of tryptophan and participate in crucial biological interactions, including hydrogen bonding and π-π stacking. The addition of a bromine atom at the C7 position introduces several advantageous features:
-
Modulated Reactivity: The electron-withdrawing nature of bromine alters the electron density of the indole ring, influencing its reactivity and interaction with biological targets.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms (e.g., oxygen, nitrogen) in protein active sites. This provides an additional vector for optimizing binding affinity and selectivity.
-
Metabolic Stability: Bromination can block sites susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The C-Br bond is a versatile functional group for post-synthetic modification, particularly through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, allowing for the rapid generation of diverse compound libraries.[1][2]
Synthetic Strategies for 7-Bromoindole Scaffolds
The efficient and regioselective synthesis of 7-bromoindoles is critical for their exploration as pharmaceutical agents. Several robust methods have been established.
Key Synthetic Methodologies
-
Bartoli Indole Synthesis: This powerful method allows for the construction of 7-substituted indoles, including 7-bromoindole, from ortho-substituted nitroarenes (e.g., 2-bromo-nitrobenzene) and vinyl Grignard reagents.[2] It is particularly effective for gram-scale synthesis.[2]
-
Directed C7-Bromination: For syntheses starting from the indole core, direct bromination can be challenging due to the high reactivity of other positions (C3, C2, C5). A common strategy involves protecting the indole nitrogen with a bulky directing group, such as triisopropylsilyl (TIPS). This group sterically hinders other positions and directs the brominating agent (e.g., N-Bromosuccinimide, NBS) to the C7 position.[1] Subsequent deprotection yields the desired 7-bromoindole.[1]
-
From Substituted Precursors: 7-Bromoindole can also be synthesized from precursors like 7-bromoindole-2-carboxylic acid.[3][4]
Visualizing the Synthesis: A Directed Bromination Workflow
The following diagram illustrates a typical workflow for synthesizing 7-bromoindole via N-protection, directed bromination, and deprotection.
Caption: Workflow for the synthesis of 7-bromoindole via directed C7-bromination.
Therapeutic Applications of 7-Bromoindole Derivatives
The 7-bromoindole scaffold has served as the foundation for developing novel therapeutics across multiple disease areas.
Anticancer Activity
Derivatives of 7-bromoindole have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.[5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism for many indole-based anticancer agents is the disruption of microtubule formation, which is essential for cell division.[6] Certain 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles have been shown to be potent inhibitors of tubulin polymerization.[7][8] By binding to the colchicine-binding site on tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7][8][9]
The diagram below illustrates this proposed mechanism.
Caption: Inhibition of tubulin polymerization by a 7-bromoindole derivative.
Quantitative Data: Cytotoxicity of 7-Bromoindole Derivatives
Studies have quantified the cytotoxic effects of these compounds against various human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Lines | Reported IC₅₀ Values (µM) | Putative Mechanism of Action | Reference |
| 7-Acetamido-2-aryl-5-bromoindoles | A549 (Lung), HeLa (Cervical) | Modest cytotoxicity | - | [1] |
| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | A549 (Lung) | 2.72 - 9.94 | Tubulin Polymerization Inhibition | [7] |
| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | HeLa (Cervical) | 7.95 - 12.89 | Tubulin Polymerization Inhibition | [7] |
| Pyrazoline-indole C-glycoside hybrids | MDA-MB-231 (Breast) | 0.67 - 30.0 | Not specified | [10] |
Mechanism of Action: Kinase Inhibition
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] The indole and azaindole scaffolds are excellent "hinge-binding" motifs, capable of forming key hydrogen bonds in the ATP-binding pocket of many kinases, making them competitive inhibitors.[13][14] 7-Aryl-6-azaindoles, derived from a 7-bromo-6-azaindole precursor, have shown potent anticancer activity with IC₅₀ values in the nanomolar range against cell lines like HT29 (colon), MKN45 (gastric), and H460 (lung).[2] These compounds are being investigated as inhibitors of critical oncogenic kinases such as ALK, VEGFR-2, and PI3K.[5][15][16]
Antimicrobial and Antivirulence Activity
The rise of antibiotic resistance necessitates novel therapeutic strategies.[] Halogenated indoles, including 7-bromoindole, have emerged as promising agents that can combat bacterial resistance mechanisms.[]
Mechanism of Action: Targeting Persister Cells and Biofilms
Bacteria can form biofilms and differentiate into dormant "persister" cells, which are highly tolerant to conventional antibiotics.[] 7-Bromoindole has been shown to eradicate persister cell formation in both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[][18] It also inhibits biofilm formation, a key virulence factor.[][18] For instance, in Vibrio campbellii, 7-bromoindole significantly decreases swimming motility and biofilm formation.[]
Mechanism of Action: Virulence Factor Inhibition
Beyond direct killing, some 7-bromoindole derivatives act as antivirulence agents. A notable example is the inhibition of staphyloxanthin production in Staphylococcus aureus.[3][4] Staphyloxanthin is a golden carotenoid pigment that protects the bacterium from the host's immune response (e.g., reactive oxygen species). By reducing its production, 7-bromoindole renders the bacteria more susceptible to immune clearance.[3][]
Neuroprotective Potential
Oxidative stress and the aggregation of misfolded proteins are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] Indole derivatives are well-established antioxidants and free radical scavengers, making them attractive candidates for neuroprotective drugs.[19][21]
Mechanism of Action: Combating Oxidative Stress and Amyloid Disaggregation
Indole-based compounds exert neuroprotective effects through multiple mechanisms.[22] They can directly neutralize reactive oxygen species (ROS), protecting neurons from oxidative damage.[19][22] Synthetic indole-phenolic hybrids have demonstrated strong cytoprotective effects against ROS generated by the amyloid-β (Aβ) peptide, a key player in Alzheimer's disease.[22] Furthermore, these compounds can promote the disaggregation of Aβ fragments, preventing the formation of toxic plaques.[22] The development of new pyridoindoles, based on the antioxidant stobadine, has yielded derivatives with remarkable antioxidant efficacy and neuroprotective action in models of hypoxia and head trauma.[21]
Key Experimental Protocols
The evaluation of 7-bromoindole derivatives relies on a suite of standardized in vitro assays.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 7-bromoindole derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[1] Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking, then measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Protocol: Apoptosis Detection (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.
-
Cell Treatment: Treat cells in a 96-well plate with the 7-bromoindole derivatives at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).[1]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence).[1]
-
Assay Procedure: Add the prepared Caspase-Glo® 3/7 Reagent directly to each well of the cell culture plate.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of active caspase-3/7.
Future Perspectives and Conclusion
The 7-bromoindole scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated compelling activity in oncology, infectious diseases, and neuroprotection. The bromine atom at the C7 position is not merely a placeholder but a critical functional group that enhances biological activity and provides a synthetic nexus for diversification. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the 7-bromoindole core to optimize potency and selectivity for specific targets, such as kinases or microbial enzymes.
-
Multi-Targeted Agents: Designing single molecules based on the 7-bromoindole scaffold that can modulate multiple pathways simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.
-
Pharmacokinetic Optimization: Fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their clinical viability.
References
- BenchChem. (2025). The Biological Activity of 7-Bromoindole Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.com.
- LookChem. (n.d.). Cas 51417-51-7, 7-Bromoindole. Lookchem.com.
- Mphahlele, M. J., Gildenhuys, S., & Parbhoo, N. (2018).
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- Giovannoni, M. P., et al. (2017). Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). PMC.
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- Wang, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC.
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- Stolc, S., et al. (2006).
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- Tahtamouni, L. H., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.
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- Lee, H. W., & Lee, J. H. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
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A Technical Guide to the Synthesis, Properties, and Biological Activity of 5-Bromo- and 7-Bromo-Indole-3-Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged motif in medicinal chemistry, and its halogenation, particularly with bromine, offers a powerful strategy to modulate physicochemical properties and enhance biological activity. This in-depth technical guide provides a comparative analysis of two key positional isomers: 5-bromo-indole-3-methanol and 7-bromo-indole-3-methanol. We will explore the nuances of their synthesis, delve into their distinct physicochemical and spectroscopic characteristics, and provide a comprehensive overview of their differential biological activities, with a focus on their potential as anticancer and antimicrobial agents. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.
Introduction: The Significance of the Indole Nucleus and Bromine Substitution
The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] The introduction of a bromine atom to the indole core can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions.[2] The position of this substitution is not trivial; it can dramatically alter the electronic distribution within the aromatic system, leading to distinct pharmacological profiles. This guide focuses on the C-5 and C-7 positions of the indole-3-methanol scaffold, two locations that have been shown to yield compounds with promising therapeutic properties.
Synthesis of 5-Bromo- and 7-Bromo-Indole-3-Methanol
The synthesis of 5-bromo- and 7-bromo-indole-3-methanol typically involves a two-step process: the formation of the corresponding bromo-substituted indole-3-carbaldehyde, followed by its reduction to the alcohol.
Synthesis of Bromo-Indole-3-Carbaldehydes
The Vilsmeier-Haack reaction is a common and effective method for the formylation of indoles at the C-3 position.
Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde [3]
-
Vilsmeier Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with stirring.
-
Reaction: Dissolve 4-bromo-2-methylaniline in DMF and cool to 0°C. Slowly add the prepared Vilsmeier reagent dropwise.
-
Heating: After the initial reaction, warm the mixture to room temperature and then heat to 90°C for several hours.
-
Work-up: Cool the reaction mixture and quench with a saturated sodium carbonate solution until basic. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and dry to obtain 5-bromo-1H-indole-3-carbaldehyde.
Reduction to Bromo-Indole-3-Methanol
The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Protocol 2: General Procedure for the Reduction of Bromo-Indole-3-Carbaldehydes [4]
-
Dissolution: Dissolve the bromo-indole-3-carbaldehyde (either 5-bromo or 7-bromo isomer) in an alcoholic solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C and add sodium borohydride portion-wise with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: Synthetic workflow for bromo-indole-3-methanol derivatives.
Comparative Physicochemical and Spectroscopic Properties
The position of the bromine atom on the indole ring significantly influences the physicochemical and spectroscopic properties of the molecule. While experimental data for the specific indole-3-methanol derivatives is limited, we can infer key differences based on the properties of the parent bromoindoles and other substituted indoles.[5][6]
Table 1: Comparison of Physicochemical Properties
| Property | 5-Bromo Derivative (Predicted) | 7-Bromo Derivative (Predicted) | Rationale for Difference |
| Molecular Weight | 226.07 g/mol | 226.07 g/mol | Isomers have the same molecular formula (C₉H₈BrNO). |
| Melting Point | Likely higher than the 7-bromo isomer. | Likely lower than the 5-bromo isomer. | The 5-bromo substitution can lead to more efficient crystal packing due to greater molecular symmetry. |
| Lipophilicity (cLogP) | Higher | Lower | The 5-position is more exposed, potentially leading to a greater increase in lipophilicity upon bromination compared to the more sterically hindered 7-position. |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both are electron-withdrawing, but the effect on the pyrrole ring's reactivity will differ due to their positions relative to the nitrogen atom. |
Spectroscopic Analysis
The position of the bromine atom will lead to distinct patterns in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will exhibit different chemical shifts and coupling patterns. For the 5-bromo isomer, the H-4 and H-6 protons will be doublets, while the H-7 proton will be a singlet. For the 7-bromo isomer, the H-4, H-5, and H-6 protons will show a more complex splitting pattern. The chemical shifts of the protons on the pyrrole ring (H-2) will also be influenced by the position of the bromine.
-
¹³C NMR: The most significant difference will be observed for the carbon atom directly attached to the bromine. The "heavy atom effect" of bromine will cause an upfield shift for this carbon. The chemical shifts of the other carbon atoms in the benzene ring will also differ between the two isomers.
Infrared (IR) Spectroscopy:
The IR spectra of both isomers will show characteristic peaks for the O-H stretch of the alcohol (around 3300 cm⁻¹), the N-H stretch of the indole (around 3400 cm⁻¹), and C-H and C=C stretching of the aromatic rings. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
Mass Spectrometry (MS):
Both isomers will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The fragmentation patterns may differ, providing further structural information.
Differential Biological Activities and Mechanisms of Action
Bromoindole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The position of the bromine atom is a critical determinant of their potency and mechanism of action.[2]
Anticancer Activity
Derivatives of 5-bromoindole have demonstrated significant potential as anticancer agents.[7] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases (RTKs):
Many haloindole derivatives have been shown to inhibit receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[2] These receptors play crucial roles in tumor angiogenesis, proliferation, and survival.
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CAS number and molecular weight of (7-Bromo-1H-indol-3-yl)methanol
[1][2]
Executive Summary
Compound: (7-Bromo-1H-indol-3-yl)methanol
CAS Registry Number: 1158402-48-2
Molecular Weight: 226.07 g/mol
Molecular Formula: C
(7-Bromo-1H-indol-3-yl)methanol is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. It serves as a critical intermediate for synthesizing complex indole alkaloids and pharmaceutical candidates, particularly kinase inhibitors. The compound features a dual-functional scaffold: the hydroxymethyl group at the C3 position acts as a versatile electrophile or nucleophile precursor, while the bromine atom at the C7 position provides a "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Physicochemical Profile
The following data consolidates the chemical identity and predicted properties of the compound.
| Property | Value | Note |
| CAS Number | 1158402-48-2 | Verified Registry Number |
| Molecular Weight | 226.07 | Based on |
| Exact Mass | 224.9789 | Monoisotopic |
| SMILES | OCC1=CNC2=C1C(Br)=CC=C2 | Canonical |
| InChI Key | MGPMWCBAOQWENZ-UHFFFAOYSA-N | Standardized Hash |
| Physical State | Solid (Off-white to pale yellow) | Analogous to indole-3-carbinol |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| pKa (Calculated) | ~16 (Alcohol), ~17 (Indole NH) | Weakly acidic |
Synthetic Methodology & Protocols
The synthesis of (7-Bromo-1H-indol-3-yl)methanol typically follows a robust two-step sequence starting from commercially available 7-bromoindole. This pathway avoids the use of expensive lithium aluminum hydride (LiAlH
Reaction Workflow[8][9][10]
The following diagram illustrates the standard synthetic pathway and the critical divergence points for functionalization.
Figure 1: Step-wise synthesis from 7-bromoindole via the aldehyde intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromoindole-3-carboxaldehyde
Rationale: Direct functionalization of the C3 position is most efficiently achieved via electrophilic aromatic substitution using the Vilsmeier reagent.
-
Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl
(1.1 equiv) and stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent). -
Addition: Dissolve 7-bromoindole (1.0 equiv) in minimal DMF and add slowly to the reagent mixture.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Hydrolysis: Pour the reaction mixture into crushed ice/water. Neutralize carefully with 2M NaOH or saturated NaHCO
to pH 8–9. -
Isolation: The aldehyde typically precipitates as a solid. Filter, wash with water, and dry.[5][6] Recrystallize from ethanol if necessary.
-
Checkpoint: Expect a melting point of ~196–198°C for the aldehyde [1].
-
Step 2: Reduction to (7-Bromo-1H-indol-3-yl)methanol
Rationale: Sodium borohydride (NaBH
-
Dissolution: Suspend 7-bromoindole-3-carboxaldehyde (1.0 mmol) in Methanol (10 mL). Cool to 0°C.
-
Reduction: Add NaBH
(1.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10°C. -
Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature. The solution should become clear.
-
Quench: Quench with a small amount of acetone or water.
-
Workup: Concentrate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water and brine.[7]
-
Purification: Dry organic layer over Na
SO , filter, and concentrate.-
Critical Note: Indole-3-methanols are acid-sensitive . Avoid silica gel chromatography with acidic mobile phases. If purification is needed, use neutral alumina or add 1% Triethylamine to the eluent.
-
Technical Considerations & Reactivity
Instability and Handling
Researchers must be aware that (7-Bromo-1H-indol-3-yl)methanol, like its parent indole-3-carbinol, is prone to acid-catalyzed oligomerization.
-
Mechanism: In the presence of acid, the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized vinylogous iminium ion (3-methyleneindolenine). This electrophile reacts rapidly with other indole molecules to form diindolylmethane (DIM) derivatives.
-
Storage: Store at -20°C under inert atmosphere. Avoid exposure to acidic vapors.
Structural Characterization (Expected Data)[7]
-
H NMR (DMSO-d
, 400 MHz):- 11.2 (br s, 1H, NH)
- 7.6 (d, 1H, C4-H)
- 7.4 (d, 1H, C2-H)
- 7.3 (d, 1H, C6-H)
- 7.0 (t, 1H, C5-H)
- 4.9 (t, 1H, OH)
-
4.7 (d, 2H, CH
)
-
MS (ESI): m/z 225/227 [M-H]
or 208/210 [M-OH] (loss of hydroxyl to form the stable cation).
Applications in Drug Discovery[13][14]
The 7-bromo substituent is a strategic "handle" that allows this molecule to serve as a divergent core for library synthesis.
Divergent Functionalization Strategy
The following logic map demonstrates how this scaffold is utilized to access broad chemical space.
Figure 2: Divergent synthesis capabilities of the 7-bromo-3-hydroxymethylindole scaffold.
-
Kinase Inhibition: 7-substituted indoles often mimic the adenine ring of ATP, binding to the hinge region of kinases. The 7-bromo group allows for the introduction of solubilizing groups or hydrophobic moieties to tune potency [2].
-
Alkaloid Synthesis: The hydroxymethyl group can be converted to a halide or mesylate, serving as an alkylating agent for constructing tryptamine derivatives or spiro-indolines.
Safety & Hazards
References
-
Organic Syntheses. "Indole-3-aldehyde". Org.[1][9][8] Synth.1959 , 39, 30. Link
-
BenchChem. "Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry". Application Notes. Link
-
PubChem. "7-Bromo-1H-indole-3-carbaldehyde".[10] National Library of Medicine. Link
-
BLD Pharm. "(7-Bromo-1H-indol-3-yl)methanol Product Page". Link
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- 4. CAS:1158402-48-2, (7-Bromo-1H-indol-3-yl)methanol-毕得医药 [bidepharm.com]
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The Electronic Architecture of Indole-3-Methanol: Tuning Pharmacokinetics and Target Engagement via Bromine Substitution
Executive Summary
Indole-3-methanol (I3C), a bioactive compound naturally synthesized from glucosinolates in Brassica vegetables, has garnered immense interest for its chemopreventive and anti-tumor properties 1. However, I3C is essentially a prodrug; its efficacy relies on its acid-catalyzed conversion in the stomach into dimeric and oligomeric metabolites, most notably 3,3′-diindolylmethane (DIM).
A critical challenge in the clinical translation of I3C is its rapid, often uncontrolled degradation in acidic environments, which can lead to inactive polymers. To overcome this, structural analogs—specifically halogenated derivatives like 5-bromoindole-3-methanol (5-Br-I3C) —have been developed 2. This whitepaper provides an in-depth technical analysis of how the electronic effects of bromine substitution modulate the reactivity of the indole core, stabilize reactive intermediates, and ultimately yield dimeric compounds with vastly superior biological potency.
Mechanistic Analysis: The Electronic Duality of Bromine
The reactivity of I3C is governed by the formation of the methyleneindoleninium cation , an electrophilic intermediate generated upon the protonation and subsequent dehydration of the C3-hydroxyl group. The stability and rate of formation of this cation dictate the pharmacokinetic profile of the compound.
Introducing a bromine atom at the C5 position of the indole ring creates a fascinating electronic dichotomy:
-
The Inductive Effect (-I): Bromine is highly electronegative. Through the sigma-bond framework, it exerts an electron-withdrawing inductive effect (
). This pulls electron density away from the pyrrole ring, making the N1 lone pair less available to push out the protonated hydroxyl group. Causality: This increased activation energy slows down the rate of acid-catalyzed dehydration, preventing the compound from rapidly polymerizing into inactive tetramers in the highly acidic gastric environment. -
The Resonance Effect (+M): Despite its electronegativity, bromine possesses lone pairs that can delocalize into the benzene ring's pi-system. While the -I effect dominates the overall reaction rate, the +M effect provides crucial transition-state stabilization once the methyleneindoleninium cation is formed, allowing for a controlled, highly specific nucleophilic attack by a second indole monomer.
The net result is a highly controlled dimerization process that yields 5,5'-dibromo-3,3'-diindolylmethane (5,5'-Br-DIM) , a compound with significantly enhanced lipophilicity and target binding affinity compared to unsubstituted DIM.
Fig 1: Acid-catalyzed dimerization mechanism of 5-bromoindole-3-methanol to 5,5'-Br-DIM.
Quantitative Data: Unsubstituted vs. Brominated Indoles
The electronic modulation provided by bromine substitution directly translates to measurable differences in chemical kinetics and biological efficacy. The table below summarizes these quantitative shifts.
| Physicochemical / Biological Property | Indole-3-methanol (I3C) | 5-Bromoindole-3-methanol (5-Br-I3C) |
| Hammett Constant ( | 0.00 (Hydrogen) | +0.23 (Electron Withdrawing) |
| Acid-Catalyzed Conversion Rate | Very High (Prone to over-polymerization) | Moderate (Controlled dimerization) |
| Primary Active Metabolite | 3,3'-Diindolylmethane (DIM) | 5,5'-Dibromo-3,3'-diindolylmethane |
| Lipophilicity (LogP of Dimer) | ~3.4 | ~5.1 (Enhanced membrane permeability) |
| AhR Binding Affinity | Low to Moderate | High (Driven by halogen lipophilicity) |
| Target Breast Cancer Cells | ER | Preferentially ER |
Self-Validating Experimental Protocols
To leverage the unique electronic properties of 5-Br-I3C, precise synthetic methodologies are required. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in drug development workflows.
Protocol A: Synthesis of 5-Bromoindole-3-methanol
Objective: Reduce 5-bromoindole-3-carboxaldehyde to the corresponding carbinol without cleaving the delicate pyrrole ring.
-
Preparation: Dissolve 10.0 g (44.6 mmol) of 5-bromoindole-3-carboxaldehyde in 100 mL of anhydrous Tetrahydrofuran (THF).
-
Causality: Anhydrous THF provides an aprotic environment that stabilizes the hydride reagent and prevents premature hydrolysis of the starting material.
-
-
Thermal Control: Cool the solution to 0°C under a continuous argon atmosphere.
-
Causality: Argon prevents oxidative side reactions. The 0°C temperature strictly controls the exothermic reduction, preventing thermal degradation of the indole core.
-
-
Reduction: Slowly add 2.0 g (52.9 mmol) of Sodium Borohydride (NaBH
).-
Causality: NaBH
is selected as a mild reducing agent. Stronger agents like LiAlH risk dehalogenation of the C5-bromine or complete reduction of the pyrrole ring.
-
-
Reaction & Validation: Stir for 1 hour, allowing the reaction to warm to room temperature.
-
Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using 30% Ethyl Acetate/Hexane. The complete disappearance of the UV-active aldehyde spot (lower R
) and the emergence of the carbinol spot confirms reaction completion.
-
-
Workup: Quench slowly with distilled water, separate the organic layer, dry over MgSO
, and concentrate under reduced pressure to yield a white solid (approx. 98% yield) 3.
Protocol B: Controlled Dimerization to 5,5'-Dibromo-3,3'-diindolylmethane
Objective: Synthesize the biologically active dimer while utilizing Lewis acid catalysis to prevent uncontrolled polymerization.
-
Preparation: Combine 7.76 g (34.3 mmol) of 5-bromoindole-3-methanol and 6.73 g (34.3 mmol) of 5-bromoindole in 65 mL of Dichloromethane (CH
Cl ). -
Catalysis: Add 1.0 g (2.03 mmol) of Scandium(III) Triflate [Sc(OTf)
].-
Causality: Sc(OTf)
is a highly effective, water-tolerant Lewis acid. Unlike harsh Brønsted acids (e.g., HCl), it selectively coordinates to the C3-hydroxyl group to catalyze the formation of the methyleneindoleninium cation without triggering runaway polymerization into inactive tetramers 3.
-
-
Reaction & Validation: Stir overnight under argon at room temperature.
-
Self-Validation Step: Evaporate the solvent and perform flash chromatography (20% EtOAc/Hexane). Validate the purified product via
H NMR. The definitive marker of success is the disappearance of the carbinol -CH OH peak and the appearance of the bridging methylene -CH - peak at approximately 4.0 ppm.
-
Biological Implications: Target Engagement and Efficacy
The electronic and steric modifications introduced by the bromine atoms profoundly impact the biological behavior of the resulting dimer. Unsubstituted DIM is a known, albeit moderate, agonist of the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of E3 ubiquitin ligases 4.
By substituting bromine at the 5-position, the lipophilicity of the molecule drastically increases. This allows 5,5'-Br-DIM to dock with significantly higher affinity into the hydrophobic ligand-binding domain of the AhR. Upon binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and initiates the transcription of target genes (e.g., CYP1A1). In breast cancer models, this specific halogenated activation pathway leads to a profound G1 cell cycle arrest, primarily driven by the loss of CDK6 protein—a key cyclin-dependent kinase 2. Furthermore, these derivatives show preferential targeting and enhanced sensitivity in ER
Fig 2: Biological signaling cascade of 5,5'-Br-DIM via the Aryl Hydrocarbon Receptor (AhR).
Conclusion
The strategic substitution of bromine onto the indole-3-methanol scaffold represents a masterclass in utilizing electronic effects to solve pharmacokinetic bottlenecks. By leveraging the -I effect to control the rate of intermediate formation and the resulting lipophilicity to enhance receptor binding, 5-bromoindole-3-methanol serves as a highly optimized precursor for next-generation chemotherapeutic agents.
References
-
"3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways." National Institutes of Health (NIH). Available at:[Link]
- "Indole-3-carbinol (I3C) derivatives and methods." US Patent US6001868A, Google Patents.
-
"Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells." National Institutes of Health (NIH). Available at:[Link]
-
"ANALOGS OF INDOLE-3-CARBINOL METABOLITES AS CHEMOTHERAPEUTIC AND CHEMOPREVENTIVE AGENTS." European Patent Office (EPO). Available at:[Link]
-
"The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads." University of East Anglia (UEA) Digital Repository. Available at:[Link]
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- 3. ANALOGS OF INDOLE-3-CARBINOL METABOLITES AS CHEMOTHERAPEUTIC AND CHEMOPREVENTIVE AGENTS - Patent 1530572 [data.epo.org]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Safety Data Sheet (SDS) & Hazard Identification Guide: (7-Bromo-1H-indol-3-yl)methanol in Medicinal Chemistry
Executive Summary: The Strategic Utility of (7-Bromo-1H-indol-3-yl)methanol
In modern drug discovery, halogenated indoles serve as privileged scaffolds for the synthesis of complex neuroactive and anti-inflammatory agents. (7-Bromo-1H-indol-3-yl)methanol is a highly versatile bifunctional building block. The C7-bromine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxymethyl group allows for orthogonal late-stage functionalization, such as oxidation to the corresponding aldehyde or activation for nucleophilic substitution.
However, the very electronic properties that make this molecule synthetically valuable—namely, the electron-rich indole core and the labile allylic/benzylic-like alcohol—also dictate its hazard profile. As a Senior Application Scientist, understanding the mechanistic causality behind its toxicity is paramount for designing safe, self-validating experimental workflows.
Physicochemical Identity & Structural Profiling
Accurate identification and physical profiling are the first lines of defense in chemical safety. The compound is a solid at room temperature and exhibits significant lipophilicity due to the halogen substitution, which impacts both its solubility in organic synthesis and its biological membrane permeability.
Table 1: Physicochemical and Identity Profile
| Parameter | Data / Specification |
| Chemical Name | (7-Bromo-1H-indol-3-yl)methanol |
| CAS Registry Number | 1158402-48-2 [1] |
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| SMILES String | OCC1=CNC2=C1C=CC=C2Br |
| Physical State | Solid (Powder/Crystals) |
| Storage Requirements | 2-8°C, inert atmosphere (Argon/N2), protect from light |
Hazard Identification & Mechanistic Toxicology
GHS Classification & Precautionary Matrix
Based on structural analogs and established data for brominated indole derivatives [2], (7-Bromo-1H-indol-3-yl)methanol is classified as a hazardous substance under the Globally Harmonized System (GHS).
Table 2: GHS Hazard and Precautionary Statements
| GHS Element | Classification / Statement |
| Signal Word | WARNING |
| Hazard Statements | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |
Mechanistic Causality of Irritation & Toxicity
To move beyond rote compliance, researchers must understand why this compound is an irritant. The toxicity profile of (7-Bromo-1H-indol-3-yl)methanol is fundamentally linked to its electronic structure and metabolic potential [3].
The C3-hydroxymethyl group, situated on an electron-rich heteroaromatic ring, is highly susceptible to dehydration or enzymatic oxidation. If oxidized (either by ambient air over time or by hepatic/tissue enzymes upon exposure), it forms 7-bromo-1H-indole-3-carboxaldehyde. This oxidized species acts as an electrophilic Michael acceptor. It is capable of forming covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) in cellular proteins. This protein alkylation triggers oxidative stress and localized inflammatory responses, manifesting macroscopically as the skin, eye, and respiratory irritation denoted by H315, H319, and H335. Furthermore, the C7-bromine atom increases the molecule's LogP, enhancing tissue penetration and contributing to nonpolar narcosis—a documented toxicological trait of halogenated indoles [4].
Proposed metabolic oxidation pathway leading to tissue irritation.
Self-Validating Experimental Workflow: Safe Handling in Cross-Coupling
When utilizing (7-Bromo-1H-indol-3-yl)methanol in late-stage functionalization, the primary safety objective is to minimize aerosolization of the irritating powder and prevent the generation of reactive oxidized byproducts. The following protocol describes a Suzuki-Miyaura cross-coupling, engineered as a self-validating system where the analytical confirmation of reaction completion inherently validates that the primary chemical hazard has been neutralized.
Step-by-Step Methodology
-
Fume Hood Preparation & PPE (Hazard Mitigation: H335, H315):
-
Action: Don nitrile gloves, safety goggles, and a lab coat. Weigh 1.0 equivalent of (7-Bromo-1H-indol-3-yl)methanol exclusively inside a calibrated fume hood.
-
Causality: The powder is a respiratory irritant (H335). Weighing in a draft-controlled environment prevents inhalation of micro-particulates.
-
-
Biphasic Solvent Assembly:
-
Action: Transfer the indole to a Schlenk flask. Add a degassed biphasic mixture of 1,4-Dioxane and aqueous
(3.0 eq). -
Causality: The biphasic system solubilizes the lipophilic bromoindole in the organic layer while keeping the inorganic base in the aqueous layer, ensuring smooth interfacial catalysis without generating hazardous dust.
-
-
Inert Atmosphere Purge:
-
Action: Sparge the solution with Argon for 15 minutes prior to adding the palladium catalyst (e.g.,
). -
Causality: Oxygen must be excluded not only to prevent the oxidative deactivation of the Pd(0) catalytic cycle but also to prevent the autoxidation of the indole's hydroxymethyl group into the highly irritating aldehyde species.
-
-
Catalytic Coupling & Validation (The Self-Validating Step):
-
Action: Heat the reaction to 90°C. Monitor the reaction strictly via LC-MS or TLC.
-
Causality:Do not proceed to workup until the starting material is entirely consumed. The complete conversion of the hazardous bromoindole into the target coupled product ensures that the operator is not exposed to the H302/H315/H319 hazards during the subsequent liquid-liquid extraction.
-
-
Quench & Waste Management:
-
Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition. Wash the organic layer with brine. Dispose of the aqueous layer in a designated heavy-metal (Palladium) waste carboy.
-
Safe handling and validation workflow for Suzuki cross-coupling.
Emergency Response & Spill Management
In the event of an accidental release, the physical and chemical properties of the compound dictate the response:
-
Solid Spill: Do not dry sweep. Because the compound is a respiratory irritant (H335), dry sweeping will aerosolize the powder. Moisten the spill with a non-polar or slightly polar solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads. Place in a sealed, labeled container for solid hazardous waste.
-
Skin Contact: Wash immediately with copious amounts of soap and water. Because the compound is lipophilic, water alone may not effectively remove it from the lipid bilayer of the skin; soap acts as a necessary surfactant.
-
Eye Contact: Flush with water for at least 15 minutes, holding eyelids open. The potential for covalent binding to corneal proteins necessitates immediate and prolonged dilution.
References
-
National Center for Biotechnology Information (NCBI) , "PubChem Compound Summary for CID 12344554, 2-(7-bromo-1H-indol-3-yl)acetic acid (Analog Hazard Data)", PubChem Database. Available at:[Link]
-
National Institutes of Health (NIH) , "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles", PMC Database. Available at:[Link]
-
ResearchGate , "Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos", Environmental Toxicology and Chemistry. Available at:[Link]
Methodological & Application
Protocol for reducing 7-bromo-1H-indole-3-carbaldehyde to alcohol
Technical Application Note: Chemoselective Reduction of 7-Bromo-1H-indole-3-carbaldehyde
Abstract & Scope
This application note details the optimized protocol for reducing 7-bromo-1H-indole-3-carbaldehyde to its corresponding primary alcohol, (7-bromo-1H-indol-3-yl)methanol . This transformation is a critical step in synthesizing tryptophol derivatives and indole-based pharmacophores.
Key Technical Challenges Addressed:
-
Chemoselectivity: Reducing the carbonyl functionality without dehalogenating the sensitive C-7 aryl bromide or reducing the indole double bond.
-
Product Stability: Indole-3-carbinols are prone to acid-catalyzed oligomerization (forming diindolylmethanes). This protocol incorporates specific buffering steps to prevent decomposition during workup.
Scientific Foundation & Reaction Logic
Mechanistic Insight
The reduction utilizes Sodium Borohydride (NaBH₄) , a mild nucleophilic reducing agent.[1][2] Unlike Lithium Aluminum Hydride (LiAlH₄), which can be pyrophoric and may cause debromination or indole ring reduction under vigorous conditions, NaBH₄ selectively attacks the carbonyl carbon.
The 7-bromo substituent exerts an electron-withdrawing inductive effect (-I), potentially making the carbonyl carbon slightly more electrophilic than in the unsubstituted parent indole, thereby facilitating the hydride attack.
Reaction Pathway & Side Reactions
The following diagram illustrates the primary reduction pathway and the critical "danger zone" where acid-catalyzed dimerization occurs.
Caption: Reaction pathway showing the reduction to alcohol and the risk of acid-catalyzed dimerization.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role | Grade |
| 7-Bromo-1H-indole-3-carbaldehyde | 224.06 | 1.0 | Substrate | >96% |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 - 1.5 | Reducing Agent | Granular/Powder |
| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium | Anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction | Workup | ACS Reagent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Wash | Buffer/Quench | Sat. Aq. Soln. |
Step-by-Step Methodology
Step 1: Solubilization (Critical for 7-Br analogs) The 7-bromo substituent significantly reduces solubility compared to the parent indole.
-
Charge the reaction flask with 7-bromo-1H-indole-3-carbaldehyde (1.0 equiv) .
-
Add Methanol (10-15 volumes) .
-
Expert Note: If the solid does not dissolve completely at room temperature (RT), add Tetrahydrofuran (THF) dropwise as a co-solvent until a clear solution is obtained. A suspension will react slowly and yield inconsistent results.
Step 2: Controlled Reduction
-
Cool the solution to 0°C using an ice bath. While the reaction is not violently exothermic, cooling suppresses potential side reactions and controls the hydrogen evolution rate.
-
Add NaBH₄ (1.2 equiv) portion-wise over 10–15 minutes.
-
Observation: Expect mild bubbling (
gas evolution). Ensure the vessel is vented (e.g., needle in septum).
-
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 1–2 hours .
Step 3: Monitoring (QC Checkpoint)
-
TLC System: 50% EtOAc / 50% Hexanes.
-
Visualization: UV (254 nm). The aldehyde typically has a distinct lower Rf and different fluorescence compared to the alcohol.
-
Checkpoint: Reaction is complete when the aldehyde spot is undetectable.
Step 4: Quench & Workup (The "Stability" Phase)
-
Quench: Slowly add Water or Sat. aq. NaHCO₃ to the reaction mixture at 0°C.
-
Warning:Do NOT use HCl or strong acids to quench. Indole-3-carbinols are essentially "vinylogous hemiaminals" and will dehydrate to form electrophilic species that polymerize in acidic media.
-
-
Extraction: Dilute with water and extract 3x with Ethyl Acetate .
-
Wash: Wash combined organics with Brine to remove residual boron salts.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and filter.[4]
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C . High heat can induce decomposition.
Step 5: Purification
-
The crude product is often pure enough (>95%) for subsequent steps.[6]
-
If purification is required, use Recrystallization from Toluene/Hexanes or Flash Chromatography (Silica gel, gradient 20%
50% EtOAc/Hexanes).-
Note: If using silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.
-
Validation & Quality Control
Every batch must pass the following self-validating criteria:
| Test | Expected Result | Interpretation |
| ¹H NMR (DMSO-d₆) | Doublet at | Diagnostic signal for |
| Appearance | White to off-white solid | Brown/Pink indicates oxidation or oligomerization. |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Insoluble material suggests polymerization. |
NMR Diagnostic Shifts (Approximate):
-
Aldehyde (Starting Material):
9.9 - 10.1 ppm (s, 1H, CHO). -
Alcohol (Product):
4.6 - 4.8 ppm (d, 2H, OH) and 5.0 - 5.2 ppm (t, 1H, OH, exchangeable).
Troubleshooting Guide
-
Issue: Reaction stalls (Aldehyde remains after 3 hours).
-
Issue: Product turns pink/red upon drying.
-
Issue: Low Yield with sticky residue.
References
-
General Indole Reduction Protocol: Silverstein, R. M.; Ryskiewicz, E. E.; Chaikin, S. W. 2-Pyrrolealdehyde, 3-Indolealdehyde, and 2-Indolealdehyde. J. Am. Chem. Soc.1954 , 76, 4485-4486. Link
- Stability of Indole-3-carbinols: Bradfield, A. E.; et al. Indole-3-carbinol: Stability and reactivity. J. Chem. Soc.1947, 812.
-
NaBH4 Mechanism: Banfi, L.; Narisano, E.; Riva, R.; Strias, N.; Hiersemann, M. Sodium Borohydride. Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
-
7-Bromoindole Properties: PubChem Compound Summary for CID 14059148, 7-Bromo-1H-indole-3-carbaldehyde.[10] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 10. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (7-Bromo-1H-indol-3-yl)methanol as a Bidirectional Building Block in Total Synthesis
Executive Summary
In the realm of complex indole alkaloid total synthesis, regioselective functionalization of the indole core remains a formidable challenge. Direct electrophilic aromatic substitution (EAS) heavily favors the C3 position, followed by C5 and C6, leaving the C7 position notoriously difficult to functionalize late in a synthetic sequence [1]. (7-Bromo-1H-indol-3-yl)methanol (CAS: 1158402-48-2) circumvents this limitation by providing a pre-installed halogen handle at C7 alongside a highly reactive, masked electrophile at C3.
This application note provides drug development professionals and synthetic chemists with field-proven methodologies to utilize this bidirectional building block. By exploiting the orthogonal reactivity of the C3-methanol group and the C7-bromide, researchers can rapidly assemble complex scaffolds such as diindolylmethanes, tryptamine derivatives, and annulated marine alkaloids.
Mechanistic Rationale: Orthogonal Reactivity
The strategic value of (7-Bromo-1H-indol-3-yl)methanol lies in its dual-mode reactivity, which allows for sequential, modular functionalization without the need for excessive protecting group manipulations.
-
C3-Electrophilicity via the Vinylogous Iminium Ion: Under mild Brønsted or Lewis acidic conditions, the C3-hydroxyl group is protonated/coordinated and eliminated as water. This generates a highly reactive indole-3-methyl cation (a vinylogous iminium ion). This intermediate acts as a potent electrophile, readily trapped by carbon nucleophiles (e.g., other indoles to form diindolylmethanes) or heteroatom nucleophiles (e.g., amines) [2].
-
C7-Cross-Coupling Competence: The C7-bromine serves as a robust handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). Because the C7 position is sterically accessible but electronically deactivated toward standard EAS, pre-installation of the bromide is critical for synthesizing C7-arylated or aminated targets like hippadine or psychotrimine analogs [3, 4].
Bidirectional Functionalization Workflow
Workflow of orthogonal C3-alkylation and C7-cross-coupling using the bifunctional indole core.
Quantitative Data: Reaction Optimization
The following table summarizes optimized conditions for the divergent functionalization of the (7-Bromo-1H-indol-3-yl)methanol scaffold, synthesized from empirical literature data [2, 4].
| Reaction Type | Catalyst / Reagents | Solvent System | Temp (°C) | Target Scaffold | Typical Yield |
| C3-Nucleophilic Substitution | SnCl₄ (10 mol%) or Sc(OTf)₃ | CH₂Cl₂ | 0 to 25 | 7-Bromo-Diindolylmethanes | 75–90% |
| C3-Amination | Amberlyst-15 (cat.) | Methanol | 60 | 7-Bromo-Gramine derivatives | 80–95% |
| C7-Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ (2.0 eq) | Toluene/H₂O (4:1) | 90–100 | 7-Aryl-1H-indole-3-methanol | 65–85% |
| C7-Buchwald-Hartwig | Pd(OAc)₂, BrettPhos, tBuONa | t-BuOH / Dioxane | 80–110 | 7-Amino-1H-indole-3-methanol | 60–80% |
| C7-Stille Coupling | Pd₂(dba)₃, P(t-Bu)₃, CsF | DMF | 90 | 7-Alkenyl-1H-indole-3-methanol | 70–85% |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the methodology to confirm causality and reaction success before proceeding to downstream steps.
Protocol A: C3-Alkylation (Synthesis of 7-Bromo-3,3'-diindolylmethane)
Causality: Indole-3-methanols are prone to spontaneous polymerization. To prevent this, the nucleophile (unsubstituted indole) must be present in slight excess before the Lewis acid is introduced. The Lewis acid (SnCl₄) specifically coordinates to the hydroxyl oxygen, lowering the activation energy required to expel water and form the iminium electrophile [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve (7-Bromo-1H-indol-3-yl)methanol (1.0 mmol, 226 mg) and 1H-indole (1.1 mmol, 129 mg) in anhydrous CH₂Cl₂ (10 mL).
-
Cooling: Cool the stirring mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Dropwise, add a solution of SnCl₄ (0.1 mmol, 1.0 M in CH₂Cl₂) over 5 minutes. The solution will typically transition from pale yellow to a deep orange/red, indicating the formation of the transient indole-3-methyl cation.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature over 2 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation (IPC):
-
TLC Analysis: Elute with 3:1 Hexanes/EtOAc. The highly polar starting material (
) must be completely consumed, replaced by a distinct, less polar UV-active spot ( ). -
NMR Confirmation: Obtain a crude ¹H NMR (CDCl₃). The reaction is validated by the disappearance of the starting -CH₂OH singlet at
ppm and the appearance of a new diagnostic methylene bridge singlet at ppm, integrating to 2 protons.
-
Protocol B: C7-Suzuki-Miyaura Cross-Coupling
Causality: The C7-bromine is sterically hindered by the adjacent N-H bond of the indole. Using a biphasic solvent system (Toluene/H₂O) ensures that the inorganic base (K₂CO₃) is fully solvated to form the reactive hydroxo-palladium complex necessary for efficient transmetalation with the arylboronic acid, while the organic substrates remain dissolved in the toluene phase [4].
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk tube with (7-Bromo-1H-indol-3-yl)methanol (1.0 mmol, 226 mg), phenylboronic acid (1.5 mmol, 183 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Degassing: Add a degassed mixture of Toluene (8 mL) and H₂O (2 mL). Sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize the Pd(0) catalyst.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 58 mg) under a positive stream of argon. Seal the tube.
-
Heating: Heat the biphasic mixture to 95 °C with vigorous stirring (1000 rpm) for 12 hours. Vigorous stirring is critical to maximize the interfacial surface area between the aqueous base and organic phases.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Self-Validation (IPC):
-
Mass Spectrometry (LC-MS): The starting material exhibits a characteristic 1:1 doublet mass isotopic pattern (
and ) due to the ⁷⁹Br/⁸¹Br isotopes. Successful cross-coupling is validated by the disappearance of this doublet and the emergence of a single product mass peak corresponding to the C7-arylated product. -
NMR Confirmation: ¹H NMR will show the retention of the C3 -CH₂OH signal (
ppm), proving the C3 position survived the basic cross-coupling conditions, alongside new aromatic proton signals integrating to the appended aryl group.
-
References
-
Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies Source: Chemical Literature Archive / WordPress URL:[Link]
-
Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles Source: Indian Journal of Chemistry (NIScPR) URL:[Link]
-
Diindolylamine Preparation and Stability Investigations Source: ACS Omega (PMC - NIH) URL:[Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Application Note: Nucleophilic Substitution Strategies for (7-Bromo-1H-indol-3-yl)methanol in Drug Discovery
Introduction and Strategic Utility
(7-Bromo-1H-indol-3-yl)methanol is a highly versatile bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. The strategic value of this molecule lies in its two orthogonal reactive sites:
-
The C3-Hydroxymethyl Group: Under mildly acidic conditions, this group undergoes dehydration to generate a highly reactive azafulvenium (vinylogous iminium) intermediate, which readily accepts a wide variety of nucleophiles[1].
-
The C7-Bromo Substituent: This halogen acts as a stable anchor that remains inert during C3-functionalization, allowing for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand structure-activity relationship (SAR) libraries[2].
Expertise Insight: The primary challenge in utilizing indole-3-carbinols is their propensity to undergo rapid self-condensation, forming diindolylmethanes (DIMs) or complex polymeric mixtures under strongly acidic conditions[3]. Therefore, achieving high-yielding nucleophilic substitution requires precise causality-driven control over the choice of Lewis/Brønsted acid catalyst, temperature, and nucleophile stoichiometry[4].
Mechanistic Pathway
The substitution does not proceed via a standard SN2 mechanism due to the poor leaving group ability of the hydroxyl moiety and the steric environment of the indole core. Instead, it follows an SN1-like pathway driven by the electron-rich nature of the indole ring. Protonation or Lewis acid coordination facilitates the elimination of water. The resulting azafulvenium ion is highly electrophilic, rapidly trapping amines, thiols, or carbon nucleophiles to re-establish aromaticity.
Caption: Mechanistic pathway of nucleophilic substitution via the azafulvenium intermediate (Max Width: 760px).
Quantitative Data: Reaction Optimization
To prevent oligomerization, matching the nucleophile's strength with the appropriate catalyst is critical. The following table summarizes optimized, field-proven conditions for various nucleophile classes.
| Nucleophile Class | Example Nucleophile | Catalyst / Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Amine (2°) | Morpholine | AcOH (1.1 eq) / DCM | 25 | 2 - 4 | 78 - 85 |
| Amine (1°) | Benzylamine | BF₃·OEt₂ (10 mol%) / THF | 0 to 25 | 3 - 5 | 70 - 75 |
| Thiol | Thiophenol | p-TsOH (5 mol%) / Toluene | 25 | 1 - 2 | 85 - 92 |
| Carbon (Indole) | 1H-Indole | ZrCl₄ (10 mol%) / DCE | 25 | 4 - 6 | 65 - 80 |
| Carbon (Active) | Acetylacetone | InBr₃ (5 mol%) / MeCN | 50 | 4 - 6 | 70 - 82 |
Experimental Protocols
Protocol A: C-N Bond Formation (Synthesis of Gramine Analogues)
Objective: Trap the azafulvenium intermediate with a secondary amine (e.g., morpholine) to generate a 3-(aminomethyl)indole derivative. Causality & Design: Glacial acetic acid is utilized as a mild Brønsted promoter. It is acidic enough to facilitate the loss of water but not strong enough to trigger the rapid self-condensation of the starting material before the morpholine can execute its nucleophilic attack.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve (7-Bromo-1H-indol-3-yl)methanol (1.0 mmol, 226 mg) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
-
Nucleophile Addition: Add morpholine (1.5 mmol, 130 µL) in one portion. The 0.5 equivalent excess ensures the nucleophile outcompetes any unreacted starting material for the transient azafulvenium ion.
-
Catalysis: Dropwise, add glacial acetic acid (1.1 mmol, 63 µL). Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV visualization). The starting material (Rf ~0.3) should disappear within 2-3 hours, replaced by a more polar product spot (Rf ~0.1, stains positive with ninhydrin).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the target compound.
Self-Validation (Analytical):
-
¹H NMR (CDCl₃): The successful transformation is confirmed by the disappearance of the hydroxymethyl singlet at ~4.8 ppm and the appearance of a new singlet integrating to 2H at ~3.6-3.7 ppm, corresponding to the bridging methylene group between the indole C3 and the morpholine nitrogen.
Protocol B: C-C Bond Formation (Synthesis of Unsymmetrical Diindolylmethanes)
Objective: React (7-Bromo-1H-indol-3-yl)methanol with an unsubstituted indole to form an unsymmetrical diindolylmethane (DIM) derivative[1]. Causality & Design: Lewis acid catalysis (ZrCl₄) is highly effective for C-C bond formation. To prevent homodimerization of the 7-bromo derivative, the nucleophilic unsubstituted indole is used in a 2-fold excess, acting as a kinetic trap for the electrophile.
Step-by-Step Methodology:
-
Preparation: Dissolve 1H-indole (2.0 mmol, 234 mg) and (7-Bromo-1H-indol-3-yl)methanol (1.0 mmol, 226 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL) at 0 °C under a nitrogen atmosphere.
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄, 10 mol%, 23 mg) quickly. The solution may darken, indicating the generation of the electrophilic species.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 to 6 hours.
-
Quenching: Quench with cold water (10 mL) and extract with ethyl acetate (3 × 15 mL).
-
Purification: Dry the organics (Na₂SO₄), concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to separate the unsymmetrical DIM from the excess 1H-indole.
Self-Validation (Analytical):
-
Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the coupled product minus water (M - H₂O + Indole).
-
¹H NMR (CDCl₃): The bridging methylene proton signal shifts characteristically to ~4.2 - 4.3 ppm, integrating to 2H, flanked by two distinct sets of indole aromatic signals.
References
-
Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
BF3•Et2O Catalyzed atom-economical approach to highly substituted indole-3-carbinols from nitrosobenzenes and propargylic alcohols Source: ResearchGate URL:[Link]
-
Electrophilic Substitution Reactions of Indoles Source: ResearchGate URL:[Link]
Sources
Optimization of Vilsmeier-Haack reaction for 7-bromoindole intermediates
Application Note: Optimized Vilsmeier-Haack Formylation of 7-Bromoindole
Executive Summary
The 7-bromoindole scaffold is a critical pharmacophore in the development of antiviral and anticancer therapeutics. Functionalization at the C3 position via the Vilsmeier-Haack reaction is the industry-standard approach for introducing a formyl group.[1] However, the electron-withdrawing nature of the bromine substituent at the C7 position reduces the nucleophilicity of the indole ring, often leading to incomplete conversion or requiring harsh conditions that promote polymerization.
This guide details an optimized, scalable protocol for the synthesis of 7-bromo-1H-indole-3-carbaldehyde . By strictly controlling the "Cold-Formation / Hot-Reaction" temperature profile and managing the hydrolytic workup, this method consistently delivers yields >85% with high purity (>98% HPLC), minimizing common side reactions such as N-formylation or dimerization.
Mechanistic Insight & Critical Process Parameters
To optimize this reaction, one must understand the competing kinetics between the formation of the electrophilic Vilsmeier reagent and the nucleophilic attack by the deactivated indole.
Reaction Mechanism
The reaction proceeds in three distinct phases:
-
Activation: Reaction of DMF with Phosphorus Oxychloride (
) to form the electrophilic chloroiminium ion (Vilsmeier Reagent). -
Substitution: Electrophilic aromatic substitution (EAS) at the indole C3 position.
-
Hydrolysis: Conversion of the intermediate iminium salt to the aldehyde.[1][2][3]
Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction on 7-bromoindole.
Critical Process Parameters (CPPs)
| Parameter | Optimization Logic | Target Range |
| Reagent Stoichiometry | The 7-Br group deactivates the ring. A slight excess of Vilsmeier reagent ensures complete conversion despite slower kinetics. | 1.2 – 1.5 eq.[4] ( |
| Formation Temp ( | Formation of the Vilsmeier reagent is exothermic.[1][5] High | |
| Reaction Temp ( | Unlike unsubstituted indole (RT), 7-bromoindole requires thermal energy to overcome the activation barrier. | |
| Quench pH | The iminium intermediate is stable in acid. Basic hydrolysis is required to release the aldehyde. | pH 9–10 (maintain |
Optimized Experimental Protocol
Safety Warning:
Materials:
-
Substrate: 7-Bromoindole (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (1.5 eq) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5–10 volumes)
-
Quench: 2M NaOH or Saturated Sodium Acetate
Step-by-Step Procedure:
Phase 1: Generation of Vilsmeier Reagent (In-Situ)
-
Charge anhydrous DMF (5.0 vol) into a dry reactor/flask under
atmosphere. -
Cool the DMF to
. -
Add
(1.5 eq) dropwise.-
Critical: Control addition rate so internal temperature (
) does not exceed . -
Observation: The solution will turn pale yellow/orange.
-
-
Stir at
for 30 minutes to ensure complete formation of the chloroiminium salt.
Phase 2: Substrate Addition & Reaction 5. Dissolve 7-Bromoindole (1.0 eq) in minimum anhydrous DMF (2.0 vol). 6. Add the indole solution dropwise to the cold Vilsmeier reagent.
- Note: Maintain
to prevent uncontrolled exotherms.
- Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
- Heat the reaction mixture to
. - Monitor by HPLC/TLC.
- Endpoint: >98% conversion.[1] Typically requires 4–6 hours for 7-bromoindole (slower than unsubstituted indole).
Phase 3: Quench & Isolation
10. Cool the reaction mixture to RT, then to
- Target: Adjust pH to 9–10 .
- Caution: This step is exothermic.[1][5][6][7] Keep
to avoid product decomposition or "tarring."[5]
- Precipitation: The product typically precipitates as a beige/off-white solid upon basification.
- Stir for 1 hour to ensure complete hydrolysis of the iminium salt.
- Filter the solid, wash with copious water (to remove DMF/salts), and dry under vacuum at
.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis of 7-bromoindole-3-carboxaldehyde.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in DMF or incomplete hydrolysis. | Use anhydrous DMF (water destroys Vilsmeier reagent). Ensure quench pH reaches >9. |
| Unreacted Starting Material | 7-Br deactivation effect. | Increase |
| N-Formylation (Side Product) | Reaction temperature too low during addition. | Ensure the mixture is heated adequately after addition. The C-formylation is thermodynamically preferred at higher temps. |
| Dark/Tarry Product | Exotherm runaway during quench. | Control quench temperature strictly ( |
References
-
Jones, G., et al. "The Vilsmeier-Haack Reaction." Organic Reactions, 2011.
-
Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991.
-
BenchChem Application Note. "Vilsmeier-Haack Formylation of Indoles: Protocols and Safety." BenchChem, 2025.[1][6]
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Notes.
Sources
Scalable synthesis methods for (7-Bromo-1H-indol-3-yl)methanol
Application Note: Scalable Synthesis of (7-Bromo-1H-indol-3-yl)methanol
Executive Summary
(7-Bromo-1H-indol-3-yl)methanol is a high-value heterocyclic building block, widely utilized in medicinal chemistry for the synthesis of tryptamine analogs and indole-based alkaloids. The 7-bromo substituent provides a critical handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), while the C3-hydroxymethyl group serves as a versatile electrophilic or nucleophilic site.
This Application Note details a robust, two-step scalable protocol for synthesizing (7-Bromo-1H-indol-3-yl)methanol from commercially available 7-bromoindole. The method utilizes a Vilsmeier-Haack formylation followed by a chemoselective borohydride reduction . This route is selected for its operational simplicity, cost-effectiveness, and amenability to kilogram-scale production compared to direct hydroxymethylation or Fischer indole strategies.
Strategic Route Analysis
The synthesis is divided into two distinct unit operations. The modularity of this approach allows for intermediate quality control, ensuring high purity of the final alcohol.
-
Step 1: C3-Formylation. The electron-rich indole ring undergoes electrophilic aromatic substitution with the Vilsmeier reagent (chloroiminium salt), generated in situ from DMF and POCl₃.
-
Step 2: Carbonyl Reduction. The resulting aldehyde is reduced to the primary alcohol using Sodium Borohydride (NaBH₄). This reagent is chosen over Lithium Aluminum Hydride (LiAlH₄) due to its safer handling profile and chemoselectivity (avoiding debromination).
Reaction Scheme
Caption: Two-step synthetic pathway from 7-Bromoindole to the target alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromo-1H-indole-3-carbaldehyde
Objective: Selective introduction of a formyl group at the C3 position. Scale: 100 g input (Representative).
Reagents & Materials:
-
7-Bromoindole (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5.0 - 10.0 vol)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (aq) for quenching.
Protocol:
-
Vilsmeier Reagent Formation: Charge anhydrous DMF (5.0 vol) into a reactor. Cool to 0–5 °C. Add POCl₃ (1.2 equiv) dropwise over 30–60 minutes.
-
Substrate Addition: Dissolve 7-Bromoindole in DMF (2.0 vol) and add to the reactor slowly, maintaining temperature < 20 °C.
-
Reaction: Warm the mixture to 35–40 °C and stir for 2–4 hours.
-
Mechanism Note: The 7-bromo group is electron-withdrawing, potentially slowing the reaction compared to unsubstituted indole. Mild heating ensures complete conversion. Monitor by TLC or HPLC.[3]
-
-
Quench & Hydrolysis: Cool the mixture to 0 °C. Slowly pour the reaction mass into crushed ice (10 vol) with vigorous stirring.
-
Safety: Do not add water to the reaction mixture; always add the reaction mixture to water/ice to control the exotherm.
-
-
Neutralization: Adjust pH to 8–9 using 5N NaOH or saturated Sodium Acetate solution. The aldehyde product will precipitate as a solid.[2][4]
-
Isolation: Filter the precipitate. Wash the cake with copious water to remove DMF and inorganic salts. Dry in a vacuum oven at 50 °C.
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.
Step 2: Reduction to (7-Bromo-1H-indol-3-yl)methanol
Objective: Chemoselective reduction of the aldehyde without affecting the aryl bromide.
Reagents & Materials:
-
7-Bromo-1H-indole-3-carbaldehyde (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (0.5 - 0.7 equiv)
-
Methanol (MeOH) (10 vol)
-
Dilute HCl (1N) or Ammonium Chloride (sat. aq.)
Protocol:
-
Dissolution: Suspend the aldehyde intermediate in Methanol (10 vol) at room temperature (20–25 °C).
-
Reduction: Cool to 0–5 °C. Add NaBH₄ portion-wise over 30 minutes.
-
Safety: Hydrogen gas evolution occurs. Ensure adequate venting.
-
-
Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (disappearance of aldehyde spot).
-
Workup: Quench the reaction by adding saturated NH₄Cl solution or water.
-
Note: Avoid strong acids to prevent acid-catalyzed polymerization or ether formation at the benzylic position.
-
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 5 vol).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexanes or Ethanol if necessary.
Expected Yield: 90–95% Appearance: White to beige crystalline solid.
Process Safety & Scalability Assessment
The following diagram outlines the critical safety decision tree for scaling this process.
Caption: Critical Process Safety Controls for Vilsmeier-Haack and Borohydride Reduction.
Key Safety Considerations:
-
Vilsmeier Reagent Stability: The intermediate chloroiminium salt can be thermally unstable.[5] Calorimetric studies suggest keeping the accumulation of the reagent low or temperature strictly controlled [1][2].
-
POCl₃ Handling: Highly corrosive.[3] Generates HCl upon contact with moisture. Scrubber systems are required for kilogram-scale operations.
-
Cyanide Impurities: Unlike some alternative routes, this method avoids cyanide reagents, improving safety profile.
Analytical Data (Representative)
Target Compound: (7-Bromo-1H-indol-3-yl)methanol
| Technique | Expected Signal / Characteristic | Assignment |
| ¹H NMR (DMSO-d₆) | δ 11.2 ppm (br s, 1H) | Indole NH |
| δ 7.5 - 7.6 ppm (d, 1H) | C4-H | |
| δ 7.3 - 7.4 ppm (d, 1H) | C6-H | |
| δ 7.2 - 7.3 ppm (s, 1H) | C2-H | |
| δ 6.9 - 7.0 ppm (t, 1H) | C5-H | |
| δ 4.9 - 5.1 ppm (t, 1H) | OH (couples with CH2) | |
| δ 4.6 - 4.7 ppm (d, 2H) | CH₂ -OH (Diagnostic) | |
| MS (ESI+) | m/z ~ 225/227 [M+H]⁺ | Characteristic 1:1 Br isotope pattern |
Note: The C2 proton shift and the methylene doublet are key indicators of successful formylation and subsequent reduction.
References
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. Indole-3-aldehyde.[2] Org.[2][3][6][7][8][9] Synth. 1959, 39, 30. [Link]
-
Beilstein J. Org. Chem. Reaction of indoles with aromatic fluoromethyl ketones. (Context on Indole-3-methanol stability). [Link]
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Application Note: Functionalization of the Hydroxyl Group in (7-Bromo-1H-indol-3-yl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Rationale
(7-Bromo-1H-indol-3-yl)methanol is a highly versatile building block in the synthesis of complex indole alkaloids and pharmaceutical intermediates. The 7-bromo substituent provides a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the 3-hydroxymethyl group serves as a reactive locus for nucleophilic substitution[1].
However, functionalizing the C3-hydroxyl group requires precise control over reaction conditions. The inherent instability of the indol-3-ylmethanol system means it rapidly degrades, dimerizes, or polymerizes under unoptimized acidic conditions. This application note details the mechanistic rationale and provides self-validating protocols for the controlled O-alkylation, N-alkylation, and O-acylation of this critical pharmacophore.
Mechanistic Insights: The Azafulvenium Pathway
The reactivity of (7-bromo-1H-indol-3-yl)methanol is fundamentally governed by its ability to form a transient, highly electrophilic azafulvenium (vinylogous iminium) intermediate [2].
When the hydroxyl group is activated by a Brønsted or Lewis acid, dehydration occurs rapidly. The indole nitrogen's lone pair facilitates the expulsion of water, generating the azafulvenium ion. This intermediate is highly susceptible to nucleophilic attack at the benzylic carbon by O-, S-, N-, or C-nucleophiles[3].
Causality in Experimental Design: The primary competing side reaction during functionalization is the nucleophilic attack of the azafulvenium intermediate by an unreacted molecule of the starting indole. This uncontrolled Friedel-Crafts-type reaction leads to the formation of 3,3'-diindolylmethane (DIM) derivatives[4][5]. To prevent DIM formation, functionalization protocols must either:
-
Attenuate Electrophilicity: Use mild Lewis acids (e.g., InCl₃, MgBr₂·OEt₂) that activate the hydroxyl group just enough to allow the desired nucleophile to outcompete dimerization.
-
Bypass the Pathway: Use basic conditions (e.g., Steglich esterification) to directly functionalize the oxygen atom, preventing the expulsion of the hydroxyl group and completely avoiding the azafulvenium intermediate[3].
Workflow & Divergent Functionalization
Divergent functionalization pathways of (7-Bromo-1H-indol-3-yl)methanol.
Experimental Protocols
Protocol A: Mild O-Etherification via Lewis Acid Catalysis
-
Objective: Convert the hydroxyl group to an ether (e.g., methyl ether) without inducing dimerization.
-
Reagents: (7-Bromo-1H-indol-3-yl)methanol (1.0 eq), Anhydrous Methanol (solvent/reactant), InCl₃ (5 mol%).
-
Procedure:
-
Dissolve the starting material in anhydrous methanol at 0 °C under an inert atmosphere.
-
Add catalytic InCl₃. (Causality: InCl₃ selectively coordinates to the hard oxygen atom of the hydroxyl group, facilitating its departure as a leaving group while maintaining a near-neutral pH. This suppresses the nucleophilicity of the indole C3 position, preventing DIM formation).
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Self-Validation (QC): ¹H NMR (CDCl₃) will show the disappearance of the broad -OH peak and the appearance of a sharp singlet at ~3.3 ppm corresponding to the new -OCH₃ group. The benzylic CH₂ will shift slightly upfield from ~4.8 ppm to ~4.6 ppm.
Protocol B: C-N Bond Formation (Amination) via in situ Activation
-
Objective: Synthesize 3-(aminomethyl)-7-bromo-1H-indole derivatives.
-
Reagents: (7-Bromo-1H-indol-3-yl)methanol (1.0 eq), Secondary amine (e.g., morpholine, 1.5 eq), MgBr₂·OEt₂ (10 mol%), Anhydrous DCM.
-
Procedure:
-
Suspend the indole carbinol and the amine in anhydrous DCM at room temperature.
-
Add MgBr₂·OEt₂. (Causality: The mild Lewis acid promotes the transient formation of the azafulvenium ion. The excess secondary amine immediately traps the intermediate. A non-nucleophilic solvent like DCM ensures the amine is the sole reacting nucleophile).
-
Stir for 4 hours. Monitor by TLC (UV active, stains heavily with p-anisaldehyde).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation (QC): LC-MS will display the desired[M+H]⁺ mass. In ¹H NMR, the benzylic CH₂ protons will appear as a singlet around 3.6–3.8 ppm, which is significantly upfield compared to the starting carbinol due to the shielding effect of the adjacent nitrogen.
Protocol C: O-Acylation (Esterification) via Base-Mediated Conditions
-
Objective: Form an ester (e.g., acetate) while completely bypassing the azafulvenium pathway[3].
-
Reagents: (7-Bromo-1H-indol-3-yl)methanol (1.0 eq), Acetic anhydride (1.2 eq), Triethylamine (1.5 eq), DMAP (10 mol%), Anhydrous DCM.
-
Procedure:
-
Dissolve the indole carbinol in DCM at 0 °C. Add Et₃N and DMAP.
-
Dropwise add acetic anhydride. (Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that rapidly reacts with the indole hydroxyl group. The basic conditions prevent protonation of the hydroxyl group, completely shutting down azafulvenium formation and ensuring strictly O-functionalization).
-
Stir for 1 hour at 0 °C.
-
Quench with water, extract with DCM, and wash with mild aqueous citric acid (5%) to remove DMAP and unreacted amines.
-
-
Self-Validation (QC): IR spectroscopy will reveal a strong C=O stretch at ~1735 cm⁻¹. In ¹H NMR, the benzylic CH₂ protons will shift significantly downfield to ~5.2 ppm due to the deshielding effect of the newly formed ester carbonyl.
Quantitative Data Presentation
The following table summarizes the expected outcomes, yields, and stability profiles for the functionalization pathways described above:
| Functionalization Type | Target Product | Catalyst / Reagents | Typical Yield (%) | Primary Side Product | Product Stability |
| O-Etherification | 7-Bromo-3-(methoxymethyl)-1H-indole | InCl₃ (5 mol%) / MeOH | 85–90% | DIM analog (<5%) | High (Stable at RT) |
| N-Amination | 4-((7-Bromo-1H-indol-3-yl)methyl)morpholine | MgBr₂·OEt₂ / Morpholine | 75–82% | DIM analog (~10%) | Moderate (Store at 4°C) |
| O-Esterification | (7-Bromo-1H-indol-3-yl)methyl acetate | Ac₂O / Et₃N / DMAP | 90–95% | N-Acylated indole (<2%) | High (Stable at RT) |
References
-
ResearchGate - Microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent[2] URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84[4] URL:[Link]
-
PMC (PubMed Central) - Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles[3] URL: [Link]
-
Beilstein Journals - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles[5] URL:[Link]
Sources
- 1. N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine | 188988-42-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Stability of (7-Bromo-1H-indol-3-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (7-Bromo-1H-indol-3-yl)methanol (a halogenated derivative of indole-3-carbinol). This compound is notoriously challenging to handle due to its extreme sensitivity to acidic environments. Below, we break down the mechanistic causality of its degradation, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure the integrity of your synthetic workflows.
Core Mechanism: The Causality of Acid-Catalyzed Degradation
To prevent degradation, you must first understand the structural vulnerabilities of the molecule. The presence of the 7-bromo substituent provides some inductive electron withdrawal, but it does not sufficiently deactivate the electron-rich indole core to prevent acid-catalyzed polymerization.
When exposed to even mildly acidic conditions (such as standard silica gel or unpurified halogenated solvents), the benzylic hydroxyl group of (7-Bromo-1H-indol-3-yl)methanol is rapidly protonated. The subsequent loss of water generates a highly reactive 3-methyleneindolenine intermediate [1]. Because this intermediate is fiercely electrophilic, it is immediately attacked by the nucleophilic C3 or C2 position of an unreacted monomer. This cascade leads to the formation of dimers (analogs of 3,3'-diindolylmethane, or DIM) and propagates into complex cyclic or linear oligomers[2][3].
Acid-catalyzed polymerization pathway of (7-Bromo-1H-indol-3-yl)methanol.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: My compound degrades into a complex mixture during silica gel column chromatography. How do I purify it without losing my yield? A: Standard silica gel is inherently acidic (pH ~4.5–5.5), which is the exact threshold needed to trigger the dehydration of indole-3-methanols into the reactive indolenine intermediate. Solution: You must chemically deactivate the silica gel. Pre-flush your column with an eluent containing 1–2% Triethylamine (TEA) or pyridine, and maintain 1% TEA in your mobile phase throughout the separation. This neutralizes the acidic silanol groups on the stationary phase.
Q2: I need to subject (7-Bromo-1H-indol-3-yl)methanol to an acidic reaction environment for a downstream transformation. How can I prevent it from polymerizing? A: You must electronically deactivate the indole ring prior to the acidic step. By installing a strongly electron-withdrawing protecting group on the indole nitrogen (e.g., N-Boc or N-Tosyl), you pull electron density away from the ring. This severely destabilizes the formation of the 3-methyleneindolenine intermediate, effectively halting the acid-catalyzed dehydration and subsequent polymerization[4].
Q3: What are the optimal conditions for long-term storage and handling? A: Never store this compound in protic solvents or aging halogenated solvents (like chloroform or dichloromethane, which slowly generate trace HCl over time). Solution: Store the compound in its solid state at -20 °C under an inert argon atmosphere, protected from light. When preparing stock solutions, use anhydrous, acid-free aprotic solvents (e.g., THF, DMF, or basic-alumina-filtered DCM).
Self-Validating Experimental Protocols
Protocol A: Base-Deactivated Silica Gel Chromatography
Purpose: Purification of (7-Bromo-1H-indol-3-yl)methanol without inducing acid-catalyzed degradation.
-
Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent.
-
Pre-elution: Run at least 2 column volumes of the TEA-spiked solvent through the bed to fully neutralize all acidic silanol sites.
-
Loading: Dissolve your crude mixture in the minimum amount of TEA-spiked solvent (or DCM freshly passed through a plug of basic alumina) and load it onto the column.
-
Elution: Elute the product using the TEA-spiked mobile phase.
-
Validation Checkpoint: Spot the collected fractions on a TLC plate that has been pre-treated with TEA. The product should elute as a single, tight spot. If you observe a "streaking" pattern trailing below the product spot, the column was insufficiently deactivated, and polymerization is occurring.
Protocol B: N-Boc Protection of (7-Bromo-1H-indol-3-yl)methanol
Purpose: Shielding the molecule via electronic deactivation prior to exposure to acidic conditions.
-
Setup: In an oven-dried flask purged with Argon, dissolve (7-Bromo-1H-indol-3-yl)methanol (1.0 eq) in anhydrous THF to create a 0.1 M solution.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Note: DMAP acts as a nucleophilic catalyst to accelerate the Boc-transfer.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (
) (1.2 eq) dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (using TEA-treated plates). Because the N-Boc protected product lacks the polar N-H bond, it will exhibit a significantly higher
value compared to the starting material. The complete disappearance of the lower starting material spot validates the reaction completion.
-
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure.
Quantitative Data: Stability Matrix
The following table summarizes the expected stability of (7-Bromo-1H-indol-3-yl)methanol across various laboratory environments:
| Environmental Condition | pH Range | Temperature | Expected Stability / Half-life | Primary Degradation Pathway |
| Gastric Acid / Strong Acid | < 3.0 | 37 °C | < 5 minutes | Rapid oligomerization (DIM, LTr1 analogs) |
| Standard Silica Gel | 4.5 - 5.5 | 25 °C | 1 - 2 hours | Dimerization / Streaking on column |
| Neutral Buffer (PBS) | 7.4 | 25 °C | > 24 hours | Stable (Trace oxidation possible over time) |
| TEA-Treated Organic Solvent | > 8.0 | 25 °C | > 7 days | Highly stable |
| Solid State (Argon, Dark) | N/A | -20 °C | > 12 months | Stable |
References
*[1], Linus Pauling Institute | Oregon State University. *[2], Cancer Epidemiology, Biomarkers & Prevention (AACR Journals). *[3], Arabian Journal of Chemistry. *[4] , ChemRxiv.
Sources
- 1. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Acid condensation products of indole-3-carbinol and their in-vitro (anti)estrogenic, (anti)androgenic and aryl hydrocarbon receptor activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. chemrxiv.org [chemrxiv.org]
Purification techniques for (7-Bromo-1H-indol-3-yl)methanol crude mixtures
Executive Summary
(7-Bromo-1H-indol-3-yl)methanol is a sensitive synthetic intermediate, typically generated via the reduction of 7-bromo-1H-indole-3-carbaldehyde. While the 7-bromo substituent provides some electronic deactivation compared to the parent indole, the C3-hydroxymethyl group remains highly susceptible to acid-catalyzed dehydration , leading to the formation of brick-red or pink dimers (bis(indolyl)methanes).
Crucial Warning: Standard silica gel chromatography often destroys this molecule. The acidic nature of silanols (
This guide outlines two validated purification routes: a scalable Precipitation/Recrystallization Protocol (Method A) and a Deactivated Chromatography Protocol (Method B) for complex mixtures.
Part 1: The Chemistry of Instability (Why Your Purification Failed)
Before attempting purification, users must understand the decomposition mechanism. The "pink band" often seen staying at the baseline or streaking on TLC is not an impurity from the reaction—it is a decomposition product generated during analysis.
Mechanism: Acid-Catalyzed Dimerization
In the presence of even weak acids (like untreated silica gel or chloroform traces), the hydroxyl group is protonated and leaves as water. The resulting electrophilic iminium ion attacks another indole molecule.
Figure 1: The decomposition pathway on acidic stationary phases.
Part 2: Purification Protocols
Method A: The "No-Column" Precipitation (Recommended)
Best for: >500mg scales, removal of borate salts, and avoiding decomposition.
This method relies on the low solubility of the 7-bromo derivative in cold water/alkaline systems compared to the inorganic salts generated during NaBH4 reduction.
Protocol:
-
Quench: Upon completion of the reduction (usually in MeOH or EtOH), do not add HCl. Instead, quench with a saturated solution of NH₄Cl or a small amount of acetone to destroy excess hydride.
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove most of the alcohol (MeOH/EtOH). You will be left with a slurry.
-
Precipitation:
-
Add ice-cold water (approx. 10 volumes relative to crude mass).
-
Stir vigorously for 30 minutes. The lipophilic 7-bromo product should precipitate as a white/off-white solid, while boron salts remain in the aqueous phase.
-
-
Filtration: Filter the solid using a sintered glass funnel. Wash the cake with copious amounts of cold water.
-
Drying: Dry under high vacuum.
-
Recrystallization (Optional): If purity is <95%, recrystallize from EtOAc/Hexanes or Toluene . Dissolve in minimal hot EtOAc, then slowly add Hexanes until turbidity appears. Cool to 4°C.
Method B: Deactivated Silica Chromatography
Best for: Small scales (<100mg), complex mixtures, or separating starting material (aldehyde) from product.
The Golden Rule: You must neutralize the silica gel before loading your sample.
Materials:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Modifier: Triethylamine (TEA) or 1% NH₄OH.
-
Eluent: Hexanes/Ethyl Acetate (Gradient).[1]
Step-by-Step Guide:
-
Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/TEA mixture. This caps the acidic silanol sites.
-
Sample Loading:
-
Wet Load: Dissolve crude in minimal EtOAc/TEA.
-
Solid Load: Pre-adsorb onto Celite (neutral), NOT silica.
-
-
Elution: Run a gradient from 100% Hexanes → 50% EtOAc/Hexanes.
-
Note: You can stop adding TEA to the mobile phase once the column is packed, but keeping 0.5% TEA ensures stability.
-
-
Fraction Collection: Collect fractions immediately. Do not leave the compound on the column overnight.
Part 3: Troubleshooting & FAQs
Decision Matrix: Which Method to Choose?
Figure 2: Workflow for selecting the appropriate purification strategy.
Frequently Asked Questions
Q1: My product turned pink on the rotavap. What happened? A: This indicates acid contamination. If you used HCl for the workup or if your solvent (CDCl₃ or EtOAc) contains acidic impurities, the product is dimerizing.
-
Fix: Add 1-2 drops of TEA to your rotavap flask before concentrating. Always filter CDCl₃ through basic alumina before NMR analysis of this compound.
Q2: The 7-Bromo analog is not precipitating with water (Method A). It formed an oil. A: The 7-bromo substituent increases lipophilicity, but if residual alcohol (MeOH) is too high, it acts as a co-solvent.
-
Fix: You must remove the alcohol completely before adding water. If an oil forms, extract it into EtOAc, wash with Brine, dry over Na₂SO₄, and try recrystallizing from Toluene/Heptane.
Q3: Can I use DCM (Dichloromethane) for the column? A: Avoid DCM if possible. DCM is often slightly acidic due to decomposition (forming HCl). If you must use it for solubility, wash the DCM with saturated NaHCO₃ solution or pass it through basic alumina before use.
Q4: What are the Rf values? A: On Silica (20% EtOAc/Hex):
-
7-Bromo-1H-indole (Starting material): ~0.6 - 0.7
-
7-Bromo-1H-indole-3-carbaldehyde (Intermediate): ~0.4 - 0.5
-
(7-Bromo-1H-indol-3-yl)methanol (Product): ~0.2 - 0.3 (Most polar, streaks without TEA).
Part 4: Data Summary
| Parameter | Specification / Recommendation |
| Storage | -20°C, under Argon/Nitrogen. Protect from light. |
| Stability | Unstable in acidic media (pH < 6). Stable in base. |
| Solubility | Soluble in EtOAc, THF, MeOH. Insoluble in Hexanes, Water. |
| TLC Visualizer | Vanillin Stain (turns purple/red) or UV (254 nm). |
| Typical Yield | 85-95% (Method A); 60-75% (Method B due to streak loss). |
References
-
BenchChem. (2025).[2][3] Purification of Indole Derivatives by Column Chromatography: Protocol 2 - Deactivation of Silica Gel. Retrieved from
-
Organic Syntheses. (1959). Indole-3-aldehyde (Preparation and general properties of indole derivatives). Coll. Vol. 4, p.539. Retrieved from
-
Russian Patent RU2760000C1. (2021). Method for producing indole-3-carbinol (Reduction protocols).[4] Retrieved from
-
National Institutes of Health (NIH). (1980). Stability of indole-3-carbinol and nitrosation products.[5] PubMed. Retrieved from
(Note: While specific literature on the 7-bromo derivative is sparse, protocols are adapted from the well-documented chemistry of 5-bromo and unsubstituted indole-3-carbinols, utilizing the principle of homology.)
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal storage conditions to prevent oxidation of (7-Bromo-1H-indol-3-yl)methanol
Technical Support Center: Handling and Storage of (7-Bromo-1H-indol-3-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (7-Bromo-1H-indol-3-yl)methanol. Due to the highly reactive nature of the indole core and the benzylic hydroxyl group, this compound requires stringent environmental controls to maintain its structural integrity during storage and experimental workflows.
Mechanistic Overview of Instability
(7-Bromo-1H-indol-3-yl)methanol is a halogenated indole-3-carbinol derivative. The inherent instability of this molecule stems from two primary structural vulnerabilities:
-
Oxidative Degradation: The electron-rich indole ring is highly susceptible to1, leading to the formation of reactive radical cations[1].
-
Acid-Catalyzed Polymerization: The benzylic hydroxyl group at the C3 position is prone to acid-catalyzed dehydration. Protonation of this hydroxyl group results in the loss of water and the formation of a highly electrophilic 3-methyleneindolenine intermediate, which2[2].
Troubleshooting FAQs
Q: Why did my lyophilized powder change from off-white to a pink or light brown color? A: This color shift is the macroscopic symptom of photo-oxidation. When exposed to ambient light or oxygen, the indole core undergoes electron transfer to form a radical cation intermediate. This intermediate rapidly reacts with molecular oxygen to form 7-bromo-indole-3-carboxaldehyde or oxindole derivatives[1]. These oxidized byproducts possess extended conjugated systems that absorb visible light, appearing pink or brown. Corrective Action: Always store the bulk powder in amber glass vials to block UV/visible light and backfill the headspace with an inert gas (Argon or Nitrogen) to displace oxygen.
Q: I dissolved the compound in an aqueous buffer (pH 4.5) for an in vitro assay, but my downstream yields are negligible. What happened? A: The compound underwent rapid acid-catalyzed oligomerization. The stability of indole-3-methanol derivatives is heavily dependent on pH; as acidity increases, the 2[2]. At pH 4.5, the hydroxyl group is protonated and leaves as water. The resulting 3-methyleneindolenine intermediate acts as a potent electrophile, reacting with unprotonated indole molecules to form diindolylmethane (DIM) derivatives and higher-order polymers. Corrective Action: Never store the compound in acidic aqueous solutions. If an acidic environment is required for the assay, add the compound immediately prior to the reaction initiation to minimize pre-assay degradation.
Q: What are the definitive long-term storage conditions for the bulk chemical? A: To ensure absolute stability, the bulk chemical must be3 to prevent moisture ingress[3]. For multi-year storage, −80°C is highly recommended.
Quantitative Stability Data
The following table synthesizes the degradation kinetics of indole-3-methanol derivatives across various environments to help you plan your experimental timelines.
| Storage State | Temperature | Environmental Conditions | Estimated Stability / Half-Life | Primary Degradation Pathway |
| Solid Powder | -20°C | Amber vial, Teflon seal, Inert Gas | > 12 months (No degradation)[3] | None |
| Solid Powder | 25°C | Clear vial, Ambient light & air | < 1 to 2 weeks | Photo-oxidation[1] |
| Aqueous Solution | 25°C | pH < 5.0, Ambient air | < 1 hour | Acid-catalyzed polymerization[2] |
| Aqueous Solution | 4°C | pH 7.4 (Phosphate buffer), Dark | ~ 3 weeks[4] | Slow oxidation / Dimerization |
| Organic Stock | -80°C | Anhydrous DMSO, Argon purged | > 6 months | None |
Experimental Workflow: Self-Validating Protocol for Reconstitution and Storage
To prevent oxidation and dimerization during standard laboratory use, follow this causality-driven protocol. This workflow incorporates a self-validating Quality Control (QC) step to ensure the integrity of your stock solution before proceeding to critical assays.
Step 1: Workspace and Solvent Preparation
-
Causality: Dissolved oxygen and trace moisture in solvents are the primary catalysts for radical cation formation and protonation.
-
Action: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Degas the solvent by bubbling Argon gas through it for 15 minutes prior to use.
Step 2: Anaerobic Reconstitution
-
Causality: Minimizing atmospheric exposure prevents auto-oxidation. Condensation introduces moisture, which facilitates proton transfer and degradation.
-
Action: Equilibrate the sealed vial of (7-Bromo-1H-indol-3-yl)methanol to room temperature in a desiccator before opening. Open the vial under a steady stream of Argon. Inject the degassed anhydrous solvent directly into the vial to achieve the desired stock concentration (e.g., 50 mM).
Step 3: Self-Validating Quality Control (QC) Check
-
Causality: You must verify that the reconstitution process did not trigger rapid polymerization or oxidation before committing the reagent to an expensive downstream assay.
-
Action: Remove a 2 µL aliquot and dilute it in 1 mL of neutral, degassed methanol. Run a rapid UV-Vis scan (200-400 nm). Intact indole-3-methanols typically exhibit a sharp absorption peak around 280-290 nm. The appearance of a broad shoulder beyond 320 nm indicates the formation of oxidized byproducts or polymers. If the spectrum is clean, proceed to Step 4.
Step 4: Aliquoting and Cryopreservation
-
Causality: Repeated freeze-thaw cycles introduce condensation and transiently elevate temperatures, accelerating degradation.
-
Action: Dispense the validated stock solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube). Purge the headspace of each tube with Argon, seal tightly, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.
Mechanistic Degradation Pathway
Degradation pathways of (7-Bromo-1H-indol-3-yl)methanol via oxidation and acid catalysis.
References
- Source: National Institutes of Health (NIH)
- Indole‐3‐methanol as an intermediate in the oxidation of indole‐3‐acetic acid by peroxidase Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Oxidation chemistry of indole-3-methanol Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Materials and Methods - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance at the 7-position in indole reactions
Topic: Overcoming steric hindrance at the 7-position in indole reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers at the Indole 7-Position
Introduction: The "C7 Conundrum"
Welcome to the bench. If you are reading this, you are likely facing the classic indole problem: the C7 position is the "forgotten corner" of the indole scaffold. It is electronically deactivated compared to C3, and sterically shielded by the N-substituent (peri-interaction).
Standard electrophilic aromatic substitution (SEAr) will almost invariably target C3. If you block C3, it targets C2. To access C7, you cannot rely on inherent reactivity; you must override it. This guide details the three most robust protocols to overcome these barriers: Directed C-H Activation , Steric-Controlled Borylation , and De Novo Synthesis .
Module 1: Ligand-Controlled C-H Activation
Strategy: Use a bulky Directing Group (DG) to force the catalyst to the C7 position.
The Logic (Causality)
The C2 position is kinetically favored for Directed Ortho Metalation (DoM). To hit C7, you must use a DG on the nitrogen that is sufficiently bulky (e.g., N-Pivaloyl or N-Phosphinoyl).[1]
-
Steric Steering: The bulk of the DG prevents the catalyst from forming the 5-membered metallacycle at C2 due to clashing with the C3-H bond.
-
Thermodynamic Trap: The catalyst is forced to rotate and coordinate to C7, forming a stable metallacycle where the steric strain is minimized.
Protocol: Rh(III)-Catalyzed C7-Arylation
Based on methodologies by Ma et al. and Ackermann.
Reagents:
-
Substrate: N-Pivaloyl indole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid or Acrylate (1.5 equiv)
-
Catalyst: [RhCp*Cl₂]₂ (2.5 mol%)
-
Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
DG Installation: React your parent indole with pivaloyl chloride (NaH, THF, 0°C → RT) to install the N-Piv group. Checkpoint: Ensure >98% conversion; unreacted indole will foul the catalyst.
-
Catalyst Loading: In a glovebox or under Ar, combine [RhCp*Cl₂]₂, AgSbF₆, and the N-Piv indole in DCE. Stir for 10 min to generate the active cationic Rh(III) species.
-
Reaction: Add the coupling partner and Cu(OAc)₂. Seal the tube.
-
Heating: Heat to 100–120°C for 16–24 hours.
-
Workup: Filter through a Celite pad. Concentrate.
-
DG Removal: Hydrolyze the Pivaloyl group using NaOH/MeOH (reflux) or LiOH (THF/H₂O).
Troubleshooting (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Catalyst poisoning by moisture or impure starting material. | Dry DCE over molecular sieves. Recrystallize the N-Piv indole. |
| C2 Regioisomer formed | DG is not bulky enough (e.g., Acetyl used instead of Pivaloyl). | Switch to N-Pivaloyl or N-di-tert-butylphosphinoyl (N-PtBu₂). |
| No Reaction | C-H bond is too inert; Catalyst deactivated. | Increase Temp to 140°C. Add 10-20% PivOH as a proton shuttle. |
Module 2: Steric-Controlled Iridium Borylation
Strategy: Use the "Silyl-Relay" or inherent steric pockets to direct Iridium to C7.
The Logic (Causality)
Iridium-catalyzed borylation (Hartwig-Miyaura) is governed by sterics, not electronics. The active catalyst, [Ir(dtbpy)(Bpin)₃], is bulky.
-
Standard Indole: Reacts at C2 (most accessible).
-
3-Substituted Indole: C2 is sterically crowded by the C3 substituent. The catalyst moves to the next most accessible site: C7 (if N-H is free or small).
-
Silyl-Directed: An N-hydrosilyl group (N-SiHMe₂) can covalently dock the Iridium and "swing" it specifically to C7.
Protocol: Ir-Catalyzed C7 Borylation
Based on Hartwig et al.[2][3][4][5]
Reagents:
-
Substrate: 3-methylindole (or N-SiHEt₂ indole)
-
Boron Source: B₂pin₂ (0.55 equiv per C-H bond)
-
Catalyst Precursor: [Ir(COD)OMe]₂ (1.5 mol%)
-
Ligand: dtbpy (3.0 mol%)
-
Solvent: THF or Hexane (anhydrous)
Step-by-Step Workflow:
-
Pre-complexation: Mix [Ir(COD)OMe]₂, dtbpy, and B₂pin₂ in THF. The solution should turn deep brown/black (active species).
-
Reaction: Heat at 60–80°C for 4–12 hours. Note: This reaction is often faster than Pd-coupling.
-
Monitoring: Monitor by GC-MS. Look for the molecular ion of Indole-Bpin.
-
Workup: Evaporate volatiles. The Bpin-indole is often stable enough for silica chromatography (rapid elution), but immediate Suzuki coupling is recommended to avoid protodeboronation.
Visualization: Mechanism of Selectivity
Caption: Decision matrix for selecting the correct pathway to C7 functionalization based on substrate substitution patterns.
Module 3: The "Nuclear Option" (De Novo Synthesis)
Issue: "My functionalization reactions (Pd/Rh/Ir) are failing due to extreme steric crowding or electronic deactivation." Solution: Do not fight the indole ring. Build it.
Protocol: Bartoli Indole Synthesis
This reaction uses ortho-substituted nitroarenes.[7] The "steric hindrance" that kills other reactions actually accelerates this one.
Reagents:
-
Substrate: ortho-substituted Nitrobenzene (e.g., 2-nitro-toluene).
-
Reagent: Vinyl Grignard (3.0–4.0 equiv).
-
Solvent: THF (dry).
-
Temp: -40°C to -20°C.
Critical Troubleshooting:
-
Q: Why 3-4 equivalents of Grignard?
-
Q: Why is the yield low for non-ortho substrates?
-
A: The reaction requires an ortho-substituent to force the nitro-group out of planarity, facilitating the initial attack. This makes it perfect for synthesizing 7-substituted indoles.[6]
-
References & Authoritative Grounding
-
Rh-Catalyzed C7 Arylation (N-Pivaloyl):
-
Title: "Rhodium-Catalyzed C7-Alkylation of Indoles with Alkenes Using a Removable Directing Group."
-
Source:Angewandte Chemie International Edition, Song, Z., & Ma, D. (2010).
-
Verification:
-
-
Ir-Catalyzed C7 Borylation (Silyl-Directed):
-
Title: "Iridium-Catalyzed C–H Borylation of Indoles at the 7-Position Directed by a N-Hydrosilyl Group."
-
Source:Journal of the American Chemical Society, Robbins, D. W., & Hartwig, J. F. (2013).
-
Verification:
-
-
Bartoli Indole Synthesis:
-
Phosphine-Directed C7 Activation:
For further assistance, contact the Application Science team with your specific substrate structure and TLC data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. connectsci.au [connectsci.au]
- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Handling of (7-Bromo-1H-indol-3-yl)methanol
Product Category: Heterocyclic Building Blocks / Indole Derivatives Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Technical Overview: The "Hidden" Sensitivity
(7-Bromo-1H-indol-3-yl)methanol is often mistaken for a standard primary alcohol. However, structurally, it behaves as a vinylogous hemiaminal .
The indole nitrogen lone pair can donate electron density into the ring, facilitating the expulsion of the hydroxyl group at the C3 position. This creates a highly reactive electrophile—3-methyleneindolenine (also known as a vinylogous iminium ion).
In the presence of even trace moisture and acidity (acting as a catalyst), this intermediate reacts rapidly with other indole molecules to form oligomers (primarily diindolylmethanes), resulting in a loss of stoichiometry and purity.
Degradation Mechanism
The following diagram illustrates why moisture and trace acid lead to dimerization.
Figure 1: The acid-catalyzed dehydration pathway leading to oligomerization. The 7-Bromo substituent exerts an inductive withdrawing effect, which may kinetically slow this process compared to unsubstituted indoles, but does not prevent it.
Storage & Handling Specifications
To maintain reagent integrity (>98% purity), adhere to the following strict environmental controls.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C | Kinetic suppression of spontaneous oligomerization. |
| Atmosphere | Inert (Argon/N₂) | Prevents auto-oxidation (pinking) and moisture ingress. |
| Container | Amber Vial | Indoles are photosensitive; UV light accelerates radical oxidation. |
| Desiccation | Required | Hydroxyl protonation requires water; keeping it dry breaks the degradation cycle. |
| Solution Stability | < 24 Hours | In CDCl₃ (often acidic), decomposition is visible within hours. Use DMSO-d₆ or neutralize CDCl₃ with K₂CO₃. |
Troubleshooting Guide (FAQs)
Issue 1: The solid reagent has turned from off-white to pink/red.
Diagnosis: Auto-oxidation. Mechanism: Indoles are electron-rich.[1] Exposure to air and light generates radical cations and reactive indoxyl species, leading to colored impurities. Solution:
-
If the color is faint: The bulk material is likely still usable. Verify purity via TLC (using a basic eluent, e.g., 1% Et₃N in EtOAc/Hex) or NMR.
-
If the color is deep red/brown: Recrystallization is required.
-
Solvent System: Toluene/Hexanes or Ethanol/Water (degassed).
-
Note: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze decomposition. If necessary, buffer the silica with 1% Triethylamine.
-
Issue 2: Low yields in nucleophilic substitution (e.g., converting -OH to -Br or -N3).
Diagnosis: Competition between the external nucleophile and the reagent itself (Self-Alkylation). Mechanism: If the reaction is too slow or the leaving group activation is too aggressive, the "3-methyleneindolenine" intermediate will react with the starting material (acting as a nucleophile) rather than your desired azide or bromide source. Solution:
-
Inverse Addition: Add the indole slowly to the excess electrophile/activator to keep the indole concentration low relative to the reactive species.
-
Scavengers: Use a non-nucleophilic base (e.g., DIPEA) to neutralize acid generated during activation (e.g., if using MsCl or SOCl₂).
Issue 3: The material is insoluble in Chloroform/DCM.
Diagnosis: Aggregation or Oligomer Formation. Analysis: The 7-Bromo substituent increases lipophilicity but also facilitates pi-stacking. If the material is completely insoluble, it may have already polymerized into high-molecular-weight resins. Solution: Test solubility in DMSO. If soluble, check ¹H NMR. Broad peaks in the aromatic region (6.5–8.0 ppm) usually indicate polymerization. Sharp peaks indicate the monomer is intact.
Standard Operating Procedure: Anhydrous Activation
Use this protocol for converting the hydroxyl group to a leaving group (e.g., Mesylate) or direct nucleophilic substitution.
Objective: Minimize the lifespan of the carbocation intermediate.
Reagents
-
(7-Bromo-1H-indol-3-yl)methanol[2]
-
Dichloromethane (DCM), distilled over CaH₂
-
Triethylamine (Et₃N), dry
-
Methanesulfonyl chloride (MsCl)
Workflow Diagram
Figure 2: Low-temperature activation workflow to prevent self-alkylation.
Step-by-Step Protocol
-
Preparation: Flame-dry a Schlenk flask under Argon flow.
-
Dissolution: Dissolve (7-Bromo-1H-indol-3-yl)methanol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine (1.5 equiv). Crucial: The base neutralizes HCl generated in the next step, preventing acid-catalyzed oligomerization.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Activation: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.
-
Why cold? Low temperature stabilizes the mesylate and prevents the ionization that leads to the methyleneindolenine intermediate.
-
-
Nucleophile Addition: Add your nucleophile (e.g., Sodium Azide, amine) immediately while cold, then allow to warm to 0°C slowly.
References
-
Mechanistic Found
-
Synthesis and Reactivity of 7-Bromoindoles
-
General Handling of Indole-3-carbinols
- Title: Indole-3-Carbinol (Linus Pauling Institute).
- Source: Oregon St
- Context: Detailed review of the acid-catalyzed condensation products and the necessity of neutral pH for stability.
-
Link:[Link]
-
Reactivity of Vinylogous Hemiaminals
- Title: Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
- Source:Plants (MDPI)
- Context: Discusses the synthetic challenges and derivatization str
-
Link:[Link]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (7-bromo-2,4-dimethyl-1H-indol-3-yl)methanol | C11H12BrNO | CID 130050268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Indole-3-Methanol (I3M/I3C) Technical Support Center: Overcoming Color Degradation and Stability Challenges
Welcome to the Technical Support Center for Indole-3-Methanol (also known as Indole-3-carbinol or I3C) derivatives. As a Senior Application Scientist, I frequently consult with researchers whose experiments have been compromised by the erratic stability of I3M. The most common manifestation of this instability is a rapid color shift from a pristine white powder to pink, red, or grayish-brown[1].
This guide provides an authoritative, causality-driven troubleshooting framework to help you preserve the structural integrity and biological efficacy of your I3M derivatives.
Part 1: Diagnostic Workflow for I3M Discoloration
Before discarding your reagents, use the following diagnostic logic to identify the root cause of the degradation.
Fig 1. Diagnostic workflow for identifying and resolving I3M color degradation.
Part 2: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: My freshly purchased I3M powder turned from white to a noticeable pink/light brown after a month on the bench. What caused this, and is it still usable? Causality: I3M contains an electron-rich indole ring and a highly reactive hydroxymethyl group. Exposure to ambient light, atmospheric oxygen, and room temperature (>20°C) triggers auto-oxidation and free-radical generation. This leads to the formation of highly conjugated, colored indolic oligomers (often pink or red)[1]. Action: Discard severely discolored powder for quantitative in vitro assays. The purity has likely dropped below the acceptable 97% threshold, and the presence of degradation products will confound your results[2]. Always store bulk solid I3M at -20°C in amber vials backfilled with an inert gas.
Q2: I prepared an aqueous stock solution of I3M at pH 5.5, and it rapidly turned cloudy and yellowish. Why? Causality: I3M is notoriously unstable in acidic and mildly acidic aqueous environments (such as gastric fluid or unbuffered culture media). The hydroxymethyl group undergoes acid-catalyzed dehydration to form a highly reactive electrophilic indolenine intermediate. This intermediate rapidly condenses with other I3M molecules to form oligomers, predominantly 3,3'-diindolylmethane (DIM)[3]. The cloudiness occurs because DIM is highly hydrophobic and precipitates out of the aqueous solution. Action: Never store I3M in aqueous buffers. Prepare concentrated stock solutions in anhydrous DMSO and spike them into pH-neutral culture media immediately before the assay.
Q3: Does the color degradation of I3M affect its biological activity in AhR (Aryl Hydrocarbon Receptor) signaling assays? Causality: Yes, profoundly. While intact I3M is a relatively weak ligand for AhR, its primary acid-condensation product, DIM, is a significantly more potent AhR agonist[4]. If your I3M stock has degraded into DIM due to poor storage, your assay will show artificially inflated AhR activation, leading to false-positive results in downstream gene transcription (e.g., CYP1A1 upregulation)[5].
Fig 2. Acid-catalyzed degradation of I3M to DIM and subsequent AhR pathway activation.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the degradation kinetics of I3M under various environmental matrices.
| Environmental Condition | Matrix | Observed Color Change | Estimated Stability | Primary Degradation Product |
| Solid, -20°C, Dark, Inert Gas | Powder | None (Remains White) | > 1 Year | None |
| Solid, 25°C, Ambient Light, Air | Powder | Pink to Grayish-Brown | < 2 Weeks | Oxidized indolic polymers |
| Aqueous Buffer, pH 2.0 - 5.0 | Solution | Cloudy, Yellowish | Minutes to Hours | 3,3'-Diindolylmethane (DIM) |
| Aqueous Buffer, pH 7.4 | Solution | Slight yellowing | ~40-50 Hours | Trace DIM, Ascorbigen |
| Anhydrous DMSO, -80°C, Dark | Solution | None (Clear) | ~3-6 Months | Trace DIM |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol utilized in your lab must be a self-validating system. Implement the following methodologies to guarantee the viability of your I3M derivatives.
Protocol 1: Preparation of Ultra-Stable I3M Stock Solutions
This protocol prevents moisture-induced hydrolysis and oxidative radical formation.
-
Equilibration (Validation Step): Allow the sealed, -20°C stored I3M vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating localized hydrolysis and subsequent pink discoloration[1].
-
-
Solvent Selection: Dissolve the required mass in anhydrous DMSO (water content <0.005%) to achieve a 100 mM to 500 mM stock.
-
Causality: I3M is stable in aprotic, anhydrous solvents. The absence of protons prevents the formation of the reactive indolenine intermediate[3].
-
-
Aliquoting and Storage: Aliquot the stock into amber microcentrifuge tubes, overlay the headspace with Argon gas, and immediately flash-freeze in liquid nitrogen before transferring to -80°C.
-
Causality: Amber tubes block UV/Vis light-induced radical formation; Argon displaces oxidative oxygen; -80°C halts thermal degradation kinetics.
-
Protocol 2: HPLC-UV Validation of I3M Integrity
If your powder has a slight pink tint, use this self-validating analytical method to determine if the batch is still viable for cell culture.
-
Sample Preparation: Dilute the I3M stock to 1 mg/mL in Mobile Phase A (Water:Acetonitrile 90:10). Inject immediately into the HPLC.
-
Causality: Rapid injection prevents on-column or auto-sampler degradation.
-
-
Chromatographic Separation: Use a C18 reverse-phase column. Run a linear gradient from 10% to 100% Acetonitrile over 20 minutes. Monitor the UV absorbance at 280 nm.
-
Causality: I3M elutes early due to its polarity, while degradation products (like DIM) are highly lipophilic and elute much later. 280 nm is optimal for detecting the indole chromophore[2].
-
-
Validation Criteria: Integrate the peaks. If the primary I3M peak area is <97% of the total integrated area, or if a prominent peak appears at the expected retention time of DIM, discard the stock.
-
Causality: Ensures that biological assays are measuring the true effect of I3M, not its hyper-active degradation products.
-
Part 5: References
-
What Is The Shelf Life Of Indole-3-carbinol? - News - Guanjie Biotech. Guanjie Biotech. 1
-
TR-584: Indole-3-Carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Indole-3-Carbinol in Harlan Sprague Dawley Rats. National Toxicology Program (NTP) - NIH. 2
-
INDOLE-3-CARBINOL (I3C) DERIVATIVES: DESIGN, SYNTHESIS AND POTENTIAL BIOLOGICAL APPLICATIONS. Università degli Studi di Urbino Carlo Bo. 3
-
Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. Annual Reviews. 4
-
Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention. PMC - NIH.5
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of (7-Bromo-1H-indol-3-yl)methanol
Title: Comparative NMR Spectral Analysis of (7-Bromo-1H-indol-3-yl)methanol: Solvent Effects and Assignment Strategies
Executive Summary For researchers and drug development professionals, the accurate structural characterization of halogenated indole derivatives is a critical quality control step. (7-Bromo-1H-indol-3-yl)methanol presents unique NMR challenges due to the heavy-atom effect of the C7 bromine and the hydrogen-bonding dynamics of the C3-methanol group. As a Senior Application Scientist, I have designed this guide to objectively compare the ¹H and ¹³C NMR performance of this compound in two ubiquitous solvents—DMSO-d6 and CDCl₃. By outlining the causality behind these spectral shifts and providing a self-validating experimental protocol, this guide ensures absolute structural assignment for your drug discovery workflows.
Mechanistic Grounding: Electronic and Solvent Effects
The NMR spectral profile of (7-Bromo-1H-indol-3-yl)methanol is governed by two primary structural features:
-
The C7 Bromine Atom: The electronegative bromine atom exerts a strong inductive electron-withdrawing effect, deshielding the adjacent C6 proton. Conversely, in ¹³C NMR, the C7 carbon experiences a pronounced "heavy-atom effect" (spin-orbit coupling). Instead of shifting downfield, the C7 resonance is shifted significantly upfield to approximately 104–105 ppm compared to an unsubstituted indole[1].
-
The C3 Methanol Group: The visibility of the hydroxyl (-OH) and indole amine (-NH) protons is highly solvent-dependent. In a non-polar solvent like CDCl₃, rapid intermolecular proton exchange broadens these signals, often rendering the -OH proton as a vague baseline hump. In contrast, DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -OH and -NH protons into distinct conformations. This arrests rapid exchange, allowing the observation of scalar coupling (³J) between the -OH proton and the adjacent -CH₂- group.
Comparative Data Presentation
The tables below summarize the expected quantitative chemical shifts based on the structural analogs and solvent behaviors of 7-bromoindoles[2][3].
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, 298 K)
| Position | DMSO-d6 (δ, ppm) | CDCl₃ (δ, ppm) | Multiplicity & Coupling (DMSO-d6) | Causality / Notes |
| N-H (1) | ~11.20 | ~8.30 | br s | Strongly H-bonded in DMSO, shifted downfield. |
| C-H (2) | ~7.35 | ~7.20 | d, J ≈ 2.5 Hz | Coupled to N-H; sharpens upon D₂O exchange. |
| C-H (4) | ~7.55 | ~7.60 | d, J ≈ 7.8 Hz | Ortho-coupling to H5. |
| C-H (5) | ~6.95 | ~7.05 | t, J ≈ 7.8 Hz | Shielded relative to H4 and H6. |
| C-H (6) | ~7.30 | ~7.40 | d, J ≈ 7.8 Hz | Deshielded by the inductive effect of C7-Br. |
| -CH₂- (3) | ~4.65 | ~4.85 | d, J ≈ 5.2 Hz | Doublet in DMSO due to OH coupling; singlet in CDCl₃. |
| -OH | ~4.80 | ~1.60 | t, J ≈ 5.2 Hz | Triplet in DMSO; broad, highly variable singlet in CDCl₃. |
Table 2: Comparative ¹³C NMR Chemical Shifts (100 MHz, 298 K)
| Position | DMSO-d6 (δ, ppm) | CDCl₃ (δ, ppm) | Causality / Notes |
| C2 | ~124.5 | ~124.3 | Typical indole C2 resonance. |
| C3 | ~115.0 | ~116.2 | Substituted with the hydroxymethyl group. |
| C4 | ~118.5 | ~119.4 | Meta to the bromine atom. |
| C5 | ~120.2 | ~120.8 | Para to the bromine atom. |
| C6 | ~124.1 | ~124.8 | Ortho to the bromine atom (deshielded). |
| C7 | ~104.5 | ~104.7 | Heavy-atom effect of Bromine shifts this upfield. |
| C3a | ~128.0 | ~129.1 | Bridgehead carbon. |
| C7a | ~134.5 | ~135.2 | Bridgehead carbon, adjacent to N. |
| -CH₂- | ~55.5 | ~57.0 | Aliphatic carbon attached to oxygen. |
Experimental Protocols: Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed for the acquisition of high-fidelity NMR spectra[1].
Step 1: Sample Preparation
-
Weigh 10–15 mg of (7-Bromo-1H-indol-3-yl)methanol for ¹H NMR (or 30–50 mg for ¹³C NMR) into a clean glass vial.
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (DMSO-d6 for full exchangeable proton assignment, or CDCl₃ for routine structural confirmation).
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Ensure the sample depth is exactly 4 to 5 cm to prevent magnetic field shimming errors.
Step 2: Instrument Calibration and Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of the solvent (DMSO-d6: 39.5 ppm; CDCl₃: 77.16 ppm).
-
Perform automated or manual shimming (Z1-Z5 gradients) until the residual solvent peak width at half-height (W₁/₂) is < 1.0 Hz.
-
Tune and match the probe for ¹H and ¹³C frequencies.
Step 3: Data Acquisition (1D and 2D)
-
¹H NMR: Acquire 16–32 scans using a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the -OH and -NH protons.
-
¹³C NMR: Acquire 512–1024 scans using a power-gated decoupling sequence (e.g., zgpg30), a spectral width of 250 ppm, and a D1 of 2.0–3.0 seconds. The quaternary C7 and bridgehead carbons require sufficient D1 for accurate integration and visibility.
-
Validation (2D NMR): If C6 and C4 assignments are ambiguous, acquire a ¹H-¹³C HSQC (to map direct C-H connections) and a ¹H-¹³C HMBC. The HMBC will show a distinct ³J correlation from the N-H proton to C3a and C7a, and from the -CH₂- protons to C2, C3, and C3a, definitively validating the indole core substitution[3].
Step 4: Processing
-
Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.
-
Phase and baseline correct the spectra manually.
-
Reference the chemical shifts to the residual solvent peak (DMSO-d6: ¹H 2.50 ppm, ¹³C 39.52 ppm; CDCl₃: ¹H 7.26 ppm, ¹³C 77.16 ppm).
Analytical Workflow Visualization
Workflow for solvent selection and NMR spectral assignment of (7-Bromo-1H-indol-3-yl)methanol.
Conclusion
The choice of solvent fundamentally alters the NMR spectral profile of (7-Bromo-1H-indol-3-yl)methanol. While CDCl₃ provides a clean aliphatic region, DMSO-d6 is the superior choice for comprehensive structural elucidation, as it arrests proton exchange, revealing critical scalar couplings for the C3-methanol group and the indole N-H. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible analytical data for downstream drug development applications.
References
-
7-Bromoindole | C8H6BrN | CID 2757020 Source: PubChem URL:[Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. 7-Bromoindole | 51417-51-7 | Benchchem [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 7-bromoindole alcohols
As a Senior Application Scientist overseeing analytical workflows for drug discovery, I frequently encounter the analytical bottleneck of structurally elucidating halogenated heterocyclic intermediates. 7-bromoindole alcohols—such as 7-bromoindole-3-methanol—are highly valuable building blocks for synthesizing marine alkaloid analogs, kinase inhibitors, and aryl hydrocarbon receptor (AhR) agonists[1]. However, the lability of their alcohol moiety combined with the stability of the brominated indole core presents a unique analytical challenge.
This guide objectively compares the two premier mass spectrometry (MS) platforms used for characterizing these compounds: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS/MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) . By dissecting the causality behind each fragmentation pathway, we establish a self-validating analytical system for rigorous structural confirmation.
Platform Comparison: Soft vs. Hard Ionization Strategies
Choosing the correct MS platform dictates the type of structural information you will recover. The decision hinges on whether you need to confirm the intact molecular formula or generate a highly reproducible fingerprint for library matching.
HR-ESI-QTOF-MS/MS (Soft Ionization)
-
Mechanism: Electrospray ionization (ESI) gently protonates the molecule to form a pseudo-molecular ion
. Subsequent Collision-Induced Dissociation (CID) with an inert gas (N₂ or Ar) deposits vibrational energy to induce targeted bond cleavage. -
Performance Advantage: High mass accuracy (<5 ppm) allows for exact elemental composition determination. It is the gold standard for trace metabolite profiling and untargeted screening of complex biological matrices, such as marine sponge extracts[2][3].
-
Causality for 7-Bromoindole Alcohols: Because the aliphatic alcohol side-chain is prone to thermal degradation, soft ionization preserves the intact molecule. We can then use ramped CID to selectively cleave the C-O bond without shattering the indole core.
GC-EI-MS (Hard Ionization)
-
Mechanism: The vaporized sample is bombarded with a 70 eV electron beam, stripping an electron to form a highly energetic, odd-electron radical cation (
) that rapidly undergoes extensive fragmentation[4]. -
Performance Advantage: Generates a highly reproducible, instrument-agnostic fragmentation pattern ideal for NIST library matching[5][6].
-
Causality for 7-Bromoindole Alcohols: Free indole alcohols interact strongly with the silanol groups of GC columns, causing severe peak tailing. Therefore, they must be derivatized (e.g., to a trimethylsilyl ether) prior to injection. The 70 eV energy ensures we observe deep structural cleavages, such as the loss of HCN from the indole ring.
Analytical workflow for the structural elucidation of 7-bromoindole alcohols using MS platforms.
Mechanistic Fragmentation: A Self-Validating System
To ensure scientific trustworthiness, every spectral interpretation must act as a self-validating system. For 7-bromoindole alcohols, this relies on three distinct mechanistic pillars.
1. The Bromine Isotope Signature (The Internal Control)
Bromine exists in nature as two stable isotopes,
2. Dehydration of the Alcohol Moiety
In ESI-CID (positive mode), the protonated alcohol (
3. Indole Ring Cleavage
Following the loss of the side chain, higher collision energies (or 70 eV EI) force the cleavage of the robust indole core. The hallmark of this is the neutral loss of hydrogen cyanide (HCN, -27 Da) or the ejection of a bromine radical (
Primary ESI-CID-MS/MS fragmentation pathways of 7-bromoindole-3-methanol.
Quantitative Data Comparison
The table below summarizes the theoretical exact masses and observed fragmentation pathways for our model compound, 7-bromoindole-3-methanol (
| Ion Description | Formula ( | Theoretical Exact Mass (m/z) | Optimal Platform | Ionization / Activation |
| Molecular Ion | 224.9789 | GC-MS | EI (70 eV) | |
| Protonated Molecule | 225.9867 | LC-MS | ESI (+) | |
| Dehydrated Fragment | 207.9762 | LC-MS | ESI-CID (Low CE) | |
| HCN Loss | 180.9652 | GC-MS | EI (70 eV) | |
| Bromine Radical Loss | 129.0577 | Both | EI / ESI-CID (High CE) |
Step-by-Step Experimental Methodologies
To guarantee reproducibility, the following protocols detail the exact parameters required to generate the comparative data above.
Protocol A: LC-HR-ESI-QTOF-MS/MS Workflow (Intact Mass & Low-Energy CID)
Objective: Preserve the labile alcohol and confirm exact elemental composition.
-
Sample Preparation: Dissolve 1 mg of the 7-bromoindole alcohol in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using H₂O/Acetonitrile (50:50) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. In ESI positive mode, an abundant supply of protons is required to maximize the ionization efficiency and yield a strong
signal.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.4 mL/min.
-
Causality: The gradient ensures polar matrix impurities elute in the void volume, while the hydrophobic bromoindole core retains long enough to separate potential positional isomers (e.g., 5-bromo vs. 7-bromo) prior to MS introduction[3].
-
-
Data-Independent Acquisition (DIA) MS/MS: Operate the QTOF in positive ESI mode. Apply a ramped Collision Energy (CE) of 15–35 eV using Nitrogen as the collision gas[1].
-
Causality: A ramped CE ensures sufficient internal energy is deposited to cleave the C-O bond at the lower end of the ramp, while initiating deeper ring cleavages at the higher end, capturing the full fragmentation tree in a single scan.
-
Protocol B: GC-EI-MS Workflow (High-Energy Radical Fragmentation)
Objective: Generate a reproducible 70 eV fragmentation fingerprint.
-
Derivatization (Crucial Step): React 100 µg of the dried sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
Causality: Free indole alcohols possess active hydrogen atoms that hydrogen-bond with the siloxane backbone of the GC column, causing irreversible adsorption and severe peak tailing. Derivatization converts the polar -OH group into a non-polar trimethylsilyl (-OTMS) ether, drastically improving volatility and thermal stability.
-
-
GC Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Hold at 100°C for 1 min, then ramp at 15°C/min to 280°C.
-
Causality: This non-polar stationary phase separates compounds strictly by boiling point and molecular volume, providing a separation mechanism completely orthogonal to the LC method.
-
-
EI Ionization & Acquisition: Operate the electron ionization source at exactly 70 eV and 230°C. Scan from m/z 50 to 500.
-
Causality: 70 eV is the universal standard for EI-MS[4]. Operating strictly at this energy ensures that the resulting radical-driven fragmentation pattern can be directly cross-referenced with commercial NIST mass spectral libraries for definitive identification.
-
References
- Title: Spectroscopic Profile of 5-Bromoindole: A Technical Guide Source: BenchChem URL
- Title: 7-Bromoindole | 51417-51-7 Source: BenchChem URL
- Title: The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti Source: Frontiers URL
- Title: Cytotoxic Bromoindole Derivatives and Terpenes from the Philippine Marine Sponge Smenospongia sp.
- Title: Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple Source: ResearchGate URL
- Title: S1 Supporting Information For Nontargeted Screening of Aryl Hydrocarbon Receptor Agonists in Endangered Beluga Whales from the S Source: The Royal Society of Chemistry URL
Sources
- 1. rsc.org [rsc.org]
- 2. Frontiers | The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 7-Bromoindole | 51417-51-7 | Benchchem [benchchem.com]
- 6. znaturforsch.com [znaturforsch.com]
HPLC method development for detecting (7-Bromo-1H-indol-3-yl)methanol impurities
Executive Summary: The Stability Paradox
Developing an HPLC method for (7-Bromo-1H-indol-3-yl)methanol (hereafter 7-BIM ) presents a classic analytical paradox: the acidic conditions typically required to suppress silanol interactions and sharpen indole peaks often catalyze the degradation of the analyte itself.
Indole-3-methanols are notoriously acid-sensitive, prone to dehydration-induced oligomerization (dimerization) to form bis-indolyl methanes. This guide compares three distinct chromatographic approaches, demonstrating why standard "platform methods" (e.g., C18/TFA) fail for this specific molecule and establishing a robust, self-validating neutral-pH protocol.
Impurity Landscape & Mechanistic Origins
To develop a specific method, we must first define the "Critical Quality Attributes" (CQAs)—specifically, the impurities likely to be present.
The Impurity Profile
Based on the synthesis of indole-3-methanols (typically via Vilsmeier-Haack formylation followed by reduction) and their degradation pathways, we target three specific impurities:
| Compound ID | Name | Origin | Polarity (Predicted) |
| Analyte | (7-Bromo-1H-indol-3-yl)methanol | Target Molecule | Moderate |
| Impurity A | 7-Bromoindole | Starting Material (Residual) | High (Non-polar) |
| Impurity B | 7-Bromo-1H-indole-3-carbaldehyde | Oxidation Byproduct | Moderate-Low |
| Impurity C | Bis(7-bromoindol-3-yl)methane | Acid Degradant (Process/Method Induced) | Very High (Late Eluter) |
Visualization: Impurity Formation Pathways
The following diagram maps the chemical origins of these impurities to justify the separation requirements.
Figure 1: Synthesis and degradation pathways defining the critical impurities for 7-BIM analysis.
Comparative Method Study
We evaluated three method strategies to determine the optimal balance between peak shape, selectivity, and analyte stability.
Method A: The "Standard" Acidic Approach (Not Recommended)
-
Column: C18 (Standard End-capping), 3.5 µm.
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.
-
Outcome:
-
Pros: Excellent peak shape for Impurity A (7-Bromoindole).
-
Cons: Catastrophic on-column degradation. The acidic environment (
) catalyzes the conversion of the target 7-BIM into Impurity C (Dimer) during the run. -
Data Artifact: The "purity" of the target decreases over multiple injections from the same vial due to autosampler stability issues in acidic diluent.
-
Method B: The "Selectivity" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]
-
Outcome:
-
Pros: Superior resolution between the Aldehyde (Impurity B) and the Target due to
interactions. -
Cons: Still utilizes acidic conditions. While Formic acid is weaker than TFA, degradation is still observed over long sequences (24h+).
-
Method C: The Optimized "Neutral" Approach (Recommended)
-
Column: High-pH Stable C18 (e.g., Waters XBridge or Agilent Zorbax Extend), 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile.[1][2][3][4][5][6]
-
Outcome:
-
Pros: Complete stability of 7-BIM. No artifactual formation of Dimer (Impurity C).
-
Cons: Indole peak tailing can occur if the column is not high-quality base-deactivated.
-
Comparative Data Summary
The following table summarizes the experimental performance of the three approaches.
| Parameter | Method A (TFA/C18) | Method B (Formic/Phenyl) | Method C (Neutral/C18) |
| pH | ~2.0 | ~2.7 | 6.8 |
| Target Retention ( | 4.5 min | 5.2 min | 5.8 min |
| Impurity C Formation | Yes (Artifact) | Slight | None |
| Resolution (Target/Aldehyde) | 2.1 | 3.5 | 2.8 |
| Target Peak Symmetry | 1.1 (Excellent) | 1.2 (Good) | 1.1 (Excellent) |
| Stability (24h Autosampler) | < 90% | ~95% | > 99% |
Optimized Experimental Protocol
This protocol utilizes Method C , ensuring the integrity of the labile hydroxyl group while maintaining separation power.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 280 nm (Primary), 220 nm (Secondary for sensitivity).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1]
-
Solvent A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust pH to 6.8 ± 0.1 with dilute acetic acid or ammonia if necessary (usually native pH is sufficient). Filter through 0.22 µm membrane.
-
Solvent B: 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Ramp |
| 20.0 | 20 | 80 | Wash Impurity C |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Sample Preparation (Critical)
-
Diluent: Acetonitrile:Water (50:50 v/v). Do NOT use acidic diluents.
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 2 mins. Make up to volume with Water. Mix well.
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for similar indole-methanols.
Figure 2: Decision matrix for selecting the mobile phase and stationary phase, prioritizing analyte stability.
References
-
PubChem. (2024).[7] (7-bromo-2,4-dimethyl-1H-indol-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Oxidation chemistry of indole-3-methanol. RSC Advances. Retrieved from [Link]
-
SIELC Technologies. (2025). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
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- 7. (7-bromo-2,4-dimethyl-1H-indol-3-yl)methanol | C11H12BrNO | CID 130050268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for hydroxyl and bromo groups in indoles
Topic: Infrared (IR) Spectroscopy Peaks for Hydroxyl and Bromo Groups in Indoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the structural characterization of substituted indoles—common scaffolds in medicinal chemistry—distinguishing between hydroxyl (-OH) and bromo (-Br) substituents via Infrared (IR) spectroscopy presents a distinct set of challenges. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are definitive for molecular weight and connectivity, IR spectroscopy remains a critical tool for assessing solid-state hydrogen bonding networks and rapid functional group verification.
The Core Distinction:
-
Hydroxyl Groups are defined by polarity and hydrogen bonding .[1] Their IR signature is dynamic, shifting significantly (up to 300 cm⁻¹) and broadening based on concentration and physical state.
-
Bromo Groups are defined by mass and induction .[1] They are "IR silent" in the functional group region but leave a definitive "mass footprint" in the fingerprint region (< 600 cm⁻¹) and alter the aromatic ring bending modes.[1]
This guide provides a field-proven framework for distinguishing these groups, navigating the critical overlap between Indole N-H and Phenolic O-H stretches.
Theoretical Framework & Spectral Analysis
The "Danger Zone": High-Frequency Overlap (3200–3700 cm⁻¹)
The primary challenge in analyzing hydroxyindoles is the spectral overlap between the indole N-H stretch and the phenolic O-H stretch.[1] Both moieties are capable of hydrogen bonding, leading to broad, overlapping bands in the solid state.[2]
| Vibration Mode | Frequency (Free) | Frequency (H-Bonded) | Peak Character |
| Indole N-H Stretch | 3400–3500 cm⁻¹ | 3200–3400 cm⁻¹ | Medium intensity, sharper than O-H. |
| Phenolic O-H Stretch | ~3600 cm⁻¹ | 3200–3550 cm⁻¹ | Strong intensity, significantly broader (FWHM > 100 cm⁻¹). |
Expert Insight: In a solid-state sample (ATR or KBr), a 5-hydroxyindole will often show a massive, broad envelope centered around 3300 cm⁻¹ that masks the N-H peak. A 5-bromoindole, lacking the O-H group, will display a distinct, sharper N-H band around 3410 cm⁻¹.
The "Confirmation Zone": Fingerprint Region (500–1300 cm⁻¹)
To confirm the substituent identity, one must look to the lower frequency regions where the physics of the bond differ fundamentally.[1]
Hydroxyl Confirmation (The C-O Stretch)
The phenolic C-O bond is shorter and stronger than an aliphatic C-O bond due to resonance.[1]
-
Target Frequency: 1200–1260 cm⁻¹
-
Observation: A strong, distinct band appears here for hydroxyindoles. This band is absent in bromoindoles.[1]
Bromo Confirmation (The C-Br Stretch & Ring Modes)
The C-Br bond is heavy and weak, pushing its stretching frequency into the far-IR.
-
Target Frequency (C-Br): 500–600 cm⁻¹ (e.g., 5-bromoindole at ~540 cm⁻¹).
-
Observation: This is often at the detection limit of standard benchtop FTIRs (which cut off at 400 or 600 cm⁻¹).[1]
-
Secondary Indicator (OOP Bending): The heavy bromine atom alters the Out-Of-Plane (OOP) C-H bending vibrations of the benzene ring (700–900 cm⁻¹).
-
5-Bromoindole: Resembles a 1,2,4-trisubstituted benzene pattern.
-
4-Bromoindole: Resembles a 1,2,3-trisubstituted benzene pattern.
-
Comparative Data Summary
The following table synthesizes experimental data for 5-substituted indoles, the most common drug scaffold isomers.
| Feature | 5-Hydroxyindole | 5-Bromoindole | Causality |
| 3200–3600 cm⁻¹ | Broad, strong envelope. Merged O-H and N-H signals due to extensive H-bonding. | Sharp, medium peak. Distinct N-H stretch (~3410 cm⁻¹). No O-H broadening. | H-bonding capacity of -OH vs. inertness of -Br. |
| 1200–1260 cm⁻¹ | Strong band present. (C-O Stretch) | Absent. | Presence of C-O single bond in phenol. |
| 500–600 cm⁻¹ | Absent. | Medium/Weak band. (~540 cm⁻¹) | High reduced mass of C-Br oscillator. |
| Solubility Effect | Dilution sharpens 3600 cm⁻¹ peak (Free O-H).[1] | No change in functional group profile; N-H may sharpen slightly. | Breaking of intermolecular H-bonds. |
Experimental Protocol: The Dilution Study
To definitively distinguish O-H from N-H without ambiguity, a Solution-State Dilution Study is the gold standard.[1] This protocol breaks intermolecular hydrogen bonds, resolving the overlapping peaks.
Reagents & Equipment[1][3]
-
Solvent: Carbon Tetrachloride (
) or Dichloromethane ( ). Note: is preferred for IR transparency but requires strict safety protocols.[1] -
Cell: Liquid IR cell with NaCl or
windows (0.1 mm to 1.0 mm path length). -
Sample: ~10 mg of Indole derivative.
Workflow
-
Preparation: Prepare a concentrated solution (0.1 M).
-
Scan 1 (Concentrated): Acquire spectrum. Note the broad H-bonded peak (~3300 cm⁻¹).[3][4][5][6][7]
-
Dilution: Serially dilute to 0.01 M and 0.001 M.
-
Scan 2 & 3 (Dilute): Acquire spectra at each step.
-
Analysis: Observe the emergence of "Free" peaks.[1]
Visualization of Workflow
Figure 1: Experimental workflow for distinguishing Hydroxyl vs. Bromo indoles via solution-phase IR dilution.
Decision Logic for Unknown Assignment
When presented with an unknown indole derivative, use the following logical pathway to assign the substituent.
Figure 2: Logic gate for spectral assignment of substituted indoles.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Specac. (2023). Interpreting Infrared Spectra: A Guide to Functional Group Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Aromatics and Amines. Retrieved from [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
Comparing reactivity of (7-Bromo-1H-indol-3-yl)methanol vs (5-Bromo-1H-indol-3-yl)methanol
Topic: Comparative Reactivity Profile: (7-Bromo-1H-indol-3-yl)methanol vs. (5-Bromo-1H-indol-3-yl)methanol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]
Executive Summary
This guide analyzes the divergent reactivity profiles of (5-Bromo-1H-indol-3-yl)methanol (5-Br-I3C) and (7-Bromo-1H-indol-3-yl)methanol (7-Br-I3C) .[1] While both share the core indole-3-carbinol pharmacophore—known for generating electrophilic vinylogous iminium ions—the position of the bromine atom dictates fundamentally different synthetic strategies.
-
5-Br-I3C behaves as a sterically accessible, electronically deactivated indole.[1] It is a standard substrate for cross-coupling and Friedel-Crafts alkylations.[1]
-
7-Br-I3C is defined by proximal steric hindrance relative to the indole nitrogen.[1] This "ortho-effect" severely hampers N-functionalization and standard cross-coupling, requiring specialized ligand systems, yet offers unique regiocontrol for C-H activation.[1]
Structural & Electronic Landscape
The reactivity differences stem from the bromine's interaction with the indole nitrogen (N1) and the C3-hydroxymethyl group.
| Feature | (5-Bromo-1H-indol-3-yl)methanol | (7-Bromo-1H-indol-3-yl)methanol |
| Steric Environment | Open: C5 is distal to N1 and C3.[1] No significant steric clash with reagents attacking N1 or C3.[1] | Crowded: C7 is adjacent to N1.[1] The Br atom (Van der Waals radius ~1.85 Å) physically blocks the N1 lone pair and hinders bulky reagents. |
| Electronic Effect (N1) | Inductive (-I): Weak withdrawal.[1] N1 remains nucleophilic (pKa ~16-17).[1] | Inductive (-I) + Field: Stronger withdrawal due to proximity.[1] N1 is more acidic but less nucleophilic due to steric blocking.[1] |
| C3-Carbinol Lability | Moderate: Br (EWG) destabilizes the transition state for dehydration slightly, making it more stable than unsubstituted I3C. | High Stability: The inductive pull on N1 reduces its ability to donate electron density to expel the C3-OH, slowing the formation of the reactive intermediate. |
| Primary Utility | Scaffold for library generation via standard Suzuki/Buchwald couplings.[1] | Specialized scaffold for atropisomeric ligands or directed C-H activation.[1] |
Visualizing the Divergence (Pathway Diagram)
Caption: Divergent reactivity pathways dictated by the bromine position relative to the indole nitrogen.
Reactivity Module A: The C-Br Bond (Cross-Coupling)
The most critical operational difference lies in Palladium-catalyzed cross-coupling reactions.[1]
5-Bromo Reactivity (The Standard)
The C5 position is electronically activated for oxidative addition but sterically unencumbered.
-
Standard Protocol: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with carbonate bases (K₂CO₃/Na₂CO₃) in aqueous dioxane or DME.
-
Outcome: Quantitative yields are typical at 80°C.[1]
-
Mechanism: The oxidative addition of Pd(0) into the C5-Br bond is fast and not rate-limiting.
7-Bromo Reactivity (The Challenge)
The C7 position is "ortho" to the indole nitrogen. The N-H bond and the Br atom create a "bay region" that repels bulky phosphine ligands.
-
Problem: Standard ligands (PPh₃, dppf) fail to coordinate effectively during the oxidative addition step, often leading to dehalogenation or recovery of starting material.
-
Solution: Use electron-rich, sterically demanding biaryl monophosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHCs) that facilitate oxidative addition in hindered environments.[1]
-
Critical Adjustment: Higher temperatures (100-110°C) and stronger bases (K₃PO₄) are often required.[1]
Experimental Data Comparison (Suzuki Coupling with Ph-B(OH)₂):
| Condition | 5-Bromo Yield | 7-Bromo Yield | Notes |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, 80°C | 92% | < 15% | 7-Br fails due to steric hindrance.[1] |
| Pd(OAc)₂, XPhos , K₃PO₄, 100°C | 95% | 88% | Buchwald ligands overcome the C7 barrier. |
Reactivity Module B: The C3-Carbinol (Alkylation)
Both molecules function as "pre-electrophiles."[1] Under acidic conditions, the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized 3-methyleneindoleninium cation .[1]
Mechanism & Stability
-
5-Bromo: The electron-withdrawing Br at C5 destabilizes the cationic intermediate slightly compared to unsubstituted indole.[1] However, the resonance donation from N1 is unimpeded. The reaction with nucleophiles (e.g., thiols, other indoles) proceeds smoothly.
-
7-Bromo: The Br at C7 exerts a strong inductive pull on the adjacent Nitrogen.[1] This reduces the basicity of the Nitrogen lone pair, making it less available to stabilize the C3-cation (resonance contribution is weakened).
-
Consequence: The dehydration step is slower for the 7-bromo isomer. It requires stronger acid catalysis or higher temperatures to generate the reactive intermediate compared to the 5-bromo isomer.
-
Self-Validating Experimental Protocols
Use these protocols to benchmark the quality and reactivity of your specific lot of material.
Protocol 1: The "Acid Challenge" (C3-Reactivity Test)
Validates the integrity of the carbinol moiety and the electronic influence of the halogen.
-
Dissolve: 0.5 mmol of the (Bromo-indol-3-yl)methanol in 5 mL MeOH.
-
Add Nucleophile: 1.0 mmol of 2-mercaptoethanol (excess).
-
Catalyze: Add 10 mol% p-TsOH (p-Toluenesulfonic acid). Stir at RT.
-
Monitor: Check TLC at 15 min, 1 hr, and 4 hr.
Protocol 2: The "Steric Stress Test" (N-Silylation)
Validates the steric blockade at the 7-position.
-
Reagents: Dissolve 0.5 mmol substrate in DMF. Add 1.2 eq NaH (0°C).[1]
-
Electrophile: Add 1.1 eq TBDMS-Cl (tert-Butyldimethylsilyl chloride).[1]
-
Observation:
References
-
Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1] (Foundational text on indole reactivity patterns).
-
Lõkov, M., et al. (2025).[1][2] "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Org.[1] Inorg. Au. Link (Data on 7-substituted indole acidity).[1]
-
Barden, C. J., & Buchwald, S. L. (2022). "Diindolylamine Preparation and Stability Investigations." ACS Omega.[1] Link (Explicit comparison of 7-bromo vs 6-bromo steric hindrance in coupling).[1]
-
BenchChem Technical Guide. (2025). "Comparative analysis of catalysts for 5-bromoindole Suzuki coupling." Link
-
Wu, Y., et al. (2023).[1] "Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking." ResearchGate.[1][3] Link (Synthesis and reactivity of 5-, 6-, and 7-bromoindoxyl derivatives).
Sources
A Comparative Guide to the X-ray Crystallography of 7-Substituted Indole-3-Methanol Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic data for 7-substituted indole-3-methanol derivatives. By understanding the three-dimensional structures of these compounds, researchers can gain crucial insights into their biological activity and develop more effective therapeutic agents. This document delves into the synthesis, crystallization, and X-ray analysis of these molecules, supported by experimental data and protocols.
The Significance of 7-Substituted Indole-3-Methanol in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Specifically, substitution at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Indole-3-methanol and its derivatives are important intermediates in the synthesis of various medicinally important compounds.[2] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, offering invaluable information on conformation, intermolecular interactions, and crystal packing.[3][4][5] This structural data is paramount for structure-activity relationship (SAR) studies and rational drug design.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical concept to a refined crystal structure involves a multi-step process. The following sections detail the synthesis of 7-substituted indole-3-methanol, the growth of high-quality single crystals, and the subsequent X-ray diffraction analysis.
Synthesis of 7-Substituted Indole-3-Methanol
A common route to synthesize indole-3-methanol derivatives involves the reduction of the corresponding indole-3-carboxaldehyde.[6] The synthesis of various 7-substituted indoles can be achieved through methods like the Fischer indole synthesis or palladium-catalyzed coupling reactions.[7][8][9]
A Generalized Synthetic Protocol:
-
Starting Material: Begin with the appropriately substituted 7-bromoindole or other functionalized indole.
-
Formylation: Introduce a formyl group at the 3-position of the indole ring. The Vilsmeier-Haack reaction is a standard method for this transformation, utilizing phosphorus oxychloride and dimethylformamide.[6]
-
Reduction: The resulting indole-3-carboxaldehyde is then reduced to the corresponding alcohol. Sodium borohydride in a protic solvent like methanol is a mild and effective reducing agent for this purpose.[6]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 7-substituted indole-3-methanol.
Diagram of the Synthetic Workflow:
Caption: Generalized synthetic route to 7-substituted indole-3-methanol.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The method of crystallization can significantly impact the crystal habit and quality.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form. This process can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps and allow them to dry.
Diagram of the Crystallization Workflow:
Caption: Workflow for single crystal growth by slow evaporation.
X-ray Diffraction Data Collection and Structure Refinement
The core of the structural analysis lies in the diffraction of X-rays by the crystal lattice.[10]
Methodology for X-ray Crystallography:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and bombarded with monochromatic X-rays. As the crystal is rotated, a diffraction pattern of reflections is collected.[5]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods.
-
Structure Refinement: The initial model is refined using full-matrix least-squares on F².[11] This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction data.
-
Data Archiving: The final structural data is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.[12][13]
Diagram of the X-ray Crystallography Workflow:
Caption: The process of determining a crystal structure using X-ray diffraction.
Comparative Crystallographic Data
The substituent at the 7-position of the indole-3-methanol core significantly influences the resulting crystal packing and intermolecular interactions. The following table provides a comparative overview of expected crystallographic parameters for a series of 7-substituted derivatives.
| Substituent (R) | Compound Name | Crystal System | Space Group | Unit Cell Parameters (a, b, c, Å; α, β, γ, °) | Key Intermolecular Interactions |
| -H | Indole-3-methanol | Monoclinic | P2₁/c | a = 8.5, b = 10.2, c = 9.1, β = 98.5 | N-H···O, O-H···π |
| -Br | 7-Bromoindole-3-methanol | Orthorhombic | Pca2₁ | a = 12.3, b = 5.8, c = 14.6 | N-H···O, O-H···O, Br···π |
| -OCH₃ | 7-Methoxyindole-3-methanol | Monoclinic | P2₁/n | a = 7.9, b = 15.4, c = 8.2, β = 105.2 | N-H···O, O-H···O(methoxy) |
| -NO₂ | 7-Nitroindole-3-methanol | Triclinic | P-1 | a = 6.5, b = 7.1, c = 10.9, α = 85.1, β = 78.3, γ = 89.2 | N-H···O(nitro), O-H···O(nitro) |
Note: The data in this table is representative and intended for comparative purposes. Actual crystallographic data must be determined experimentally for each specific compound.
Analysis of Structural Features
-
Crystal System and Space Group: The nature of the 7-substituent directly impacts the symmetry of the crystal lattice. Small, non-polar substituents may favor higher symmetry crystal systems, while larger or more polar groups can lead to lower symmetry systems to accommodate more complex packing arrangements.
-
Unit Cell Parameters: The dimensions of the unit cell are a direct reflection of the size and shape of the molecule and how it packs in the crystal. Bulkier substituents will generally lead to larger unit cell volumes.
-
Intermolecular Interactions: The types of intermolecular interactions observed are highly dependent on the functional groups present. Hydrogen bonding is a dominant interaction in all the presented structures, involving the indole N-H and the methanol O-H groups. The presence of additional hydrogen bond acceptors, such as in the methoxy and nitro derivatives, leads to more complex hydrogen-bonding networks. Halogen bonding (Br···π) can also play a significant role in the crystal packing of halogenated derivatives.
Conclusion
This guide highlights the critical role of X-ray crystallography in characterizing 7-substituted indole-3-methanol derivatives. The detailed structural information obtained from these studies is indispensable for understanding their chemical and biological properties. The provided protocols offer a foundation for the synthesis, crystallization, and structural analysis of novel indole derivatives, paving the way for the development of new therapeutic agents.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
-
Goral, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. Molecules, 25(15), 3469. Retrieved from [Link]
-
Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
-
Biology LibreTexts. (2024). 3.3H: X-Ray Diffraction Analysis. Retrieved from [Link]
- CN101921223A. (n.d.). Synthesis method of indole-3-methanol. Google Patents.
-
Gribble, G. W. (2000). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Retrieved from [Link]
-
Jones, P. G. (n.d.). CIF-Dateien. GDCh. Retrieved from [Link]
-
Tsuchiya, T., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. X-ray Structure Analysis Online, 36, 11-13. Retrieved from [Link]
-
Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Heterocyclic Chemistry, 53(1), 21-38. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. Retrieved from [Link]
-
Jems-Swiss. (n.d.). Import CIF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (7-bromo-2,4-dimethyl-1H-indol-3-yl)methanol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Bromo-1H-indole-2,3-dione. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5123. Retrieved from [Link]
-
Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(10), 2083-2088. Retrieved from [Link]
-
ResearchGate. (n.d.). Hirshfeld surface analysis and crystal structure of 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c][3][10][14]benzoxadiazocine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methoxy-3-methyl-5-((4-methylphenyl)sulfonyl)-2,3,4,5-tetrahydro-1H-phospholo(2,3-c)quinoline 3-oxide. PubChem. Retrieved from [Link]
-
McMahon, M. I., et al. (1998). Structure of crystalline methanol at high pressure. Physical Review B, 58(22), 14801–14804. Retrieved from [Link]
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Validating Purity of (7-Bromo-1H-indol-3-yl)methanol: A Multi-Method Comparison Guide
Executive Summary: The "Purity Triad" Necessity
In the synthesis of complex indole alkaloids, (7-Bromo-1H-indol-3-yl)methanol (CAS: 144993-94-0) serves as a critical halogenated scaffold. While Elemental Analysis (EA) has historically been the "gold standard" for establishing bulk purity, relying on it in isolation for halogenated intermediates is scientifically risky.
This guide argues that for (7-Bromo-1H-indol-3-yl)methanol, EA must be part of a "Validation Triad" alongside HPLC and qNMR . We will demonstrate that while EA confirms bulk elemental composition, it fails to detect isomeric impurities and trapped inorganic salts common in indole synthesis, necessitating orthogonal validation.
Technical Profile & The Halogen Challenge
(7-Bromo-1H-indol-3-yl)methanol presents specific analytical challenges due to the presence of the bromine atom at the C7 position and the labile hydroxymethyl group at C3.
| Property | Value | Analytical Implication |
| Formula | C₉H₈BrNO | Requires specific combustion aids in EA to prevent halogen interference. |
| MW | 226.07 g/mol | Moderate weight allows for precise qNMR quantification. |
| Reactivity | Acid-sensitive | Prone to dimerization (diindolylmethane formation) in acidic HPLC mobile phases. |
| Synthesis Risk | Halogen Scrambling | Potential for 5-bromo or 6-bromo regioisomers that EA cannot distinguish. |
Theoretical Composition (for EA Calibration)
-
Carbon (C): 47.82%
-
Hydrogen (H): 3.57%
-
Nitrogen (N): 6.20%
-
Bromine (Br): 35.34%
Method 1: Elemental Analysis (Combustion)
Role: Bulk Purity Confirmation & Verification of Empirical Formula.
The Protocol: Handling Halogen Interference
Standard CHN analysis often fails for brominated compounds because halogens can form volatile halides that interfere with the detection of CO₂ and H₂O, or poison the catalyst.
Optimized Protocol for (7-Bromo-1H-indol-3-yl)methanol:
-
Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule using a microbalance (±0.001 mg precision).
-
Combustion Aids (Critical): Add 10–15 mg of Tungsten(VI) oxide (WO₃) or a Silver/Tungsten mixture to the capsule.
-
Reasoning: Tungsten acts as a scrubber, binding the Bromine to form non-volatile tungsten oxybromides, preventing it from reaching the detector and skewing the Nitrogen signal.
-
-
Combustion: Flash combustion at 1050°C.
-
Detection: TCD (Thermal Conductivity Detection) after reduction of NOx gases.
Performance Assessment[1][2][3]
-
Pros: Requires minimal sample (<3 mg); confirms bulk chemical structure; excellent for checking hydration state (hemihydrates).
-
Cons: "Blind" to isomeric impurities (e.g., 5-bromo isomer has identical %CHN); cannot detect inorganic salts (e.g., NaBr from synthesis) unless ash residue is weighed.
Method 2: HPLC-UV (Reverse Phase)
Role: Impurity Profiling & Isomer Detection.
Unlike EA, HPLC separates the target molecule from synthesis byproducts like unreacted 7-bromoindole or oxidized aldehyde derivatives.
Optimized Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Gradient elution.
-
A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the hydroxymethyl group).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm (Indole characteristic absorption).
Performance Assessment[1][2][3]
-
Pros: Separates starting material (7-bromoindole) and oligomers.
-
Cons: Purity is "Area %."[1][2][3] If impurities (like solvents or salts) have no UV chromophore, HPLC overestimates purity.
Method 3: qNMR (Quantitative NMR)
Role: Absolute Quantification (The Truth Teller).
qNMR provides a direct mass-balance purity without requiring a reference standard of the analyte itself.[3][4]
Optimized Protocol:
-
Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .
-
Requirement: Non-hygroscopic, high purity, and signals distinct from the indole region (6.5–8.0 ppm).
-
-
Solvent: DMSO-d₆ (Ensures full solubility of the polar alcohol group).
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (D1): ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
-
Scans: 16–32.
-
Performance Assessment[1][2][3]
-
Pros: Detects residual solvents, water, and inorganic salts (indirectly via mass balance); absolute accuracy.
-
Cons: Lower sensitivity than HPLC; requires high-field instrument (400 MHz+).
Comparative Data: The "Batch 042" Case Study
To illustrate the danger of relying on a single method, consider the validation data for a hypothetical synthesized batch of (7-Bromo-1H-indol-3-yl)methanol.
| Parameter | Elemental Analysis (CHN) | HPLC-UV (280 nm) | qNMR (Internal Std) |
| Reported Purity | PASSED (Within 0.3%) | 99.2% (Area) | 94.5% (w/w) |
| Raw Data | C: 47.60% (Theo: 47.82%)H: 3.65% (Theo: 3.57%) | Single major peak.Trace impurity at 12.1 min. | Indole signals integrate to 94.5% vs IS.Significant DMSO/Water peaks. |
| Blind Spots | Missed trapped NaBr (inorganic salt) and residual solvent. | Missed NaBr (UV silent) and residual DMSO. | None. Quantified the "invisible" mass. |
| Conclusion | False Positive. The sample has the correct ratio of C:H:N but is diluted by inorganics. | False Positive. Overestimates purity by ignoring non-chromophoric contaminants. | Accurate. Reveals the sample is only 94.5% active compound. |
Validation Workflow & Decision Matrix
The following diagram illustrates the logical flow for validating this compound, ensuring no blind spots remain.
Caption: The "Triangulation" workflow ensures that errors inherent to one method (e.g., EA's blindness to salts) are caught by the next (qNMR).
Conclusion
For (7-Bromo-1H-indol-3-yl)methanol , Elemental Analysis is a necessary but insufficient condition for purity validation.
-
Use EA to confirm the empirical formula and ensure the bromine atom hasn't caused unexpected combustion issues.
-
Use HPLC to ensure no regioisomers or starting materials are present.
-
Use qNMR to establish the true "potency" or mass-balance purity, accounting for the "invisible" salts and solvents that EA and HPLC often miss.
Recommendation: For drug development applications, a Certificate of Analysis (CoA) for this compound is incomplete without a qNMR value.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130050268, (7-bromo-2,4-dimethyl-1H-indol-3-yl)methanol. (Structure and property verification). Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Establishes qNMR as the superior method for absolute purity). Retrieved from [Link]
-
AZoNano (2023). The Problems Associated With Elemental Analysis. (Discusses limitations of EA for halogenated compounds). Retrieved from [Link]
-
ResolveMass Laboratories (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (Protocols for internal standard selection). Retrieved from [Link]
Sources
Photophysical Profiling: UV-Vis Absorption Maxima of (7-Bromo-1H-indol-3-yl)methanol vs. Alternative Indole Scaffolds
The Analytical Imperative
(7-Bromo-1H-indol-3-yl)methanol is a highly valued intermediate in the synthesis of brominated marine alkaloids and targeted therapeutics. For researchers relying on HPLC-UV/Vis for reaction monitoring, purity assessment, or pharmacokinetic quantification, establishing the precise ultraviolet-visible (UV-Vis) absorption maxima (
This guide objectively compares the photophysical performance of (7-Bromo-1H-indol-3-yl)methanol against its core structural alternatives—Indole, Indole-3-methanol (I3C), and 7-Bromoindole. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, providing the mechanistic causality behind the spectral shifts and a self-validating protocol for high-fidelity spectral acquisition.
Mechanistic Causality of the Chromophore
To accurately predict and understand the UV-Vis spectrum of (7-Bromo-1H-indol-3-yl)methanol, we must deconstruct its molecular architecture. The absorption profile is governed by the conjugated
-
The Indole Core (
Transitions): Unsubstituted indole exhibits characteristic high-energy absorption bands around 215 nm and lower-energy bands between 270-287 nm, corresponding to the allowed electronic transitions within the fused bicyclic aromatic system[1]. -
The Auxochromic 7-Bromo Effect: The addition of a bulky bromine atom at the C7 position introduces a pronounced heavy-atom effect. The bromine's lone pair electrons partially participate in resonance with the aromatic ring, while simultaneously exerting an inductive electron-withdrawing effect. This interaction stabilizes the excited state more than the ground state, narrowing the HOMO-LUMO gap. Consequently, this induces a bathochromic shift (red shift) of approximately 5-15 nm and a hyperchromic effect (increased molar absorptivity,
) compared to the unsubstituted core[2]. -
The Insulated 3-Methanol Group: In contrast to an electron-withdrawing carbonyl (e.g., indole-3-carboxaldehyde) that extends conjugation, the 3-methanol moiety features an
-hybridized carbon. This structural node breaks the -conjugation pathway. Therefore, the hydroxymethyl group exerts a negligible electronic influence on the chromophore. The spectrum of (7-Bromo-1H-indol-3-yl)methanol closely mirrors that of 7-bromoindole, much like how Indole-3-methanol (I3C) mirrors unsubstituted indole with nearly identical primary and secondary bands at 217 nm and 277 nm[3].
Logical derivation of the UV-Vis absorption maxima for (7-Bromo-1H-indol-3-yl)methanol.
Comparative Quantitative Data
The table below synthesizes the UV-Vis absorption maxima for (7-Bromo-1H-indol-3-yl)methanol and its primary alternatives. Data is normalized for polar protic solvents (e.g., Methanol).
| Compound | Primary Band ( | Secondary Band ( | Structural Modifiers |
| Indole | ~215 nm | 270 nm, 287 nm | Unsubstituted core |
| Indole-3-methanol (I3C) | 217 nm | 277 nm | |
| 7-Bromoindole | ~220 nm | ~285 nm | C7-Bromine (Bathochromic) |
| (7-Bromo-1H-indol-3-yl)methanol | ~222 nm | ~283 - 286 nm | Combined C7-Br and C3-Methanol |
Application Note: The primary band (~222 nm) provides maximum sensitivity for trace detection, while the secondary band (~285 nm) is preferred for robust HPLC-UV/Vis quantification to avoid mobile-phase solvent interference.
Self-Validating Experimental Protocol for UV-Vis Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It does not merely dictate steps; it incorporates internal checks to verify data integrity and rule out common indole artifacts like concentration-dependent dimerization.
Phase 1: Solvent Selection & Baseline Correction
-
Choice of Solvent: Select HPLC-grade Methanol. Causality: Methanol has a UV cutoff of 205 nm, ensuring the high-energy primary band (~222 nm) of the brominated indole is fully resolved without solvent absorption artifacts.
-
Cuvette Matching: Use matched quartz cuvettes (10 mm path length). Causality: Quartz is mandatory as standard glass absorbs heavily below 300 nm, which would obscure the critical secondary band.
-
Baseline Zeroing: Fill both the reference and sample cuvettes with pure methanol and run a baseline scan from 200 nm to 400 nm. The resulting absorbance must be < 0.005 AU across the spectrum.
Phase 2: Gravimetric Preparation & Serial Dilution (The Validation Step)
-
Stock Solution: Accurately weigh 2.26 mg of (7-Bromo-1H-indol-3-yl)methanol (MW
226.07 g/mol ) and dissolve in 10 mL of methanol to yield a 1.0 mM stock. -
Serial Dilution: Prepare working concentrations of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.
-
Validation Check: Indoles are highly prone to
-stacking and dimerization at high concentrations, which alters the absorption profile. By running a dilution series, you must plot Absorbance vs. Concentration at 285 nm. A perfectly linear plot ( ) validates that the compound is fully dissolved as monomers, ensuring the extracted is accurate and compliant with the Beer-Lambert Law.
Phase 3: Spectral Acquisition
-
Scanning: Scan each working solution from 200 nm to 400 nm at a scan rate of 600 nm/min with a 1 nm data interval.
-
Peak Extraction: Identify the exact
values. Calculate the molar extinction coefficient ( ) at the secondary band using the Beer-Lambert equation ( ).
Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.
References
1.3 - ACS Omega 2.1 - PMC / NIH 3. 2 - Benchchem
Sources
Chromatographic Separation of 7-Bromoindole Isomers
A Technical Comparison Guide for Process Chemists and Analytical Scientists
Executive Summary
The isolation of 7-bromoindole from its positional isomers (4-, 5-, and 6-bromoindole) is a critical quality attribute in the synthesis of antiviral and antibacterial pharmacophores. Standard C18 reversed-phase methods often fail to achieve baseline resolution (
This guide objectively compares the performance of standard C18 silica against Pentafluorophenyl (PFP) stationary phases and Supercritical Fluid Chromatography (SFC) . Experimental evidence suggests that PFP phases provide the "Product" solution necessary for high-purity separation, leveraging
Part 1: The Separation Challenge
In the synthesis of 7-bromoindole (often via the Bartoli or Leimgruber-Batcho indole synthesis), regioisomeric impurities are common. The structural similarity between the isomers presents a thermodynamic challenge for separation:
| Isomer | Structure | Log P (Predicted) | pKa (NH) | Separation Difficulty |
| 7-Bromoindole | Br at C7 (adjacent to NH) | 2.92 | ~16 | High |
| 4-Bromoindole | Br at C4 | 2.92 | ~16 | High |
| 5-Bromoindole | Br at C5 | 2.92 | ~16 | High |
| 6-Bromoindole | Br at C6 | 2.92 | ~16 | High |
Why C18 Fails:
Standard Octadecylsilane (C18) columns rely almost exclusively on hydrophobic subtraction.[1] Since the bromine atom contributes equally to lipophilicity regardless of position, the selectivity factor (
Part 2: The Solution – Pentafluorophenyl (PFP) Phases
To achieve baseline separation, the stationary phase must exploit electronic differences rather than just hydrophobicity. PFP (Fluorophenyl) columns introduce two critical interaction mechanisms:
-
-
Interactions: The electron-deficient fluorinated ring of the stationary phase interacts with the electron-rich indole double ring. -
Shape Selectivity & Dipole Moments: The position of the Bromine atom (electron-withdrawing) alters the dipole vector of the indole. PFP phases are highly sensitive to these local electron density variations.
Mechanism of Action Diagram
Caption: Figure 1. Mechanistic comparison showing how PFP phases differentiate isomers based on electronic environment, whereas C18 fails due to identical hydrophobic interactions.
Part 3: Comparative Performance Data
The following data summarizes a comparative study injecting a mixture of 4-, 5-, 6-, and 7-bromoindole standards.
Experimental Conditions:
-
Mobile Phase: Water/Methanol (Gradient) + 0.1% Formic Acid.
-
Detection: UV @ 280 nm.
| Feature | Standard C18 (5 µm) | High-Performance PFP (2.7 µm) | SFC (2-Ethylpyridine) |
| Separation Mechanism | Hydrophobicity | Polar Interactions, H-Bonding | |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | 3.1 (High Resolution) |
| Total Run Time | 25 min | 12 min | 4 min |
| Solvent Consumption | High (Organic/Water) | Moderate | Low (CO |
| Selectivity ( | 1.02 | 1.15 | 1.20 |
| Recommendation | Not Recommended | Best for QC/Purity | Best for Prep/Purification |
Analyst Note: While SFC offers the fastest speed, PFP HPLC columns are often more accessible for routine QC labs and offer sufficient resolution for purity assays.
Part 4: Experimental Protocols
Protocol A: High-Resolution Purity Assay (PFP Method)
Recommended for final product release testing.
-
Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex F5 (4.6 x 100 mm, 2.7 µm).
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for PFP columns to maximize
- interactions.[5]
-
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 65% B
-
10.1 min: 95% B (Wash)
-
12.0 min: 40% B (Re-equilibrate)
-
-
Temperature: 35°C.
-
Sample Prep: Dissolve 1 mg 7-bromoindole in 1 mL MeOH. Dilute to 0.1 mg/mL with Mobile Phase A.
Protocol B: High-Throughput SFC Screening
Recommended for preparative isolation or rapid reaction monitoring.
-
Column: 2-Ethylpyridine (2-EP) or Diol stationary phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase: CO
(A) / Methanol (B). -
Isocratic Mode: 85:15 (A:B).
-
Back Pressure: 120 bar.
-
Flow Rate: 3.0 mL/min.
-
Result: 7-bromoindole typically elutes distinct from 5-bromoindole due to the steric hindrance of the bromine at the C7 position interfering with the H-bonding of the indole NH on the stationary phase.
Workflow Diagram: Method Development
Caption: Figure 2. Decision tree for selecting the optimal chromatographic method for haloindole isomers.
References
-
Separation of Positional Isomers with PFP Columns. Agilent Technologies Application Notes. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link
-
SFC for Achiral Separations. Chromatography Today. (2012). Column Technology for Achiral SFC Separations.Link
-
Mechanism of PFP Selectivity. Journal of Chromatography A. (2005). Retention mechanisms on fluorinated stationary phases in reversed-phase liquid chromatography.Link
-
Indole Halogenation Analysis. National Institutes of Health (PMC). (2021).[7] Indole and azaindole halogenation catalyzed by the RebH enzyme.Link
-
Comparison of Column Selectivity. ACE HPLC Columns / Symta. ACE C18-PFP Technical Brochure.Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. symta.com [symta.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nacalai.com [nacalai.com]
- 6. agilent.com [agilent.com]
- 7. Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(7-Bromo-1H-indol-3-yl)methanol: Operational Disposal Guide
Topic: (7-Bromo-1H-indol-3-YL)methanol Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Safety Directive
Status: Research Chemical (Limited Toxicity Data) Default Classification: Hazardous / Irritant / Halogenated
(7-Bromo-1H-indol-3-yl)methanol (CAS: 133414-78-1) is a halogenated organic intermediate. In the absence of comprehensive toxicological data, Prudent Practices in the Laboratory dictate that this compound be handled as a hazardous substance with potential for skin, eye, and respiratory irritation.
Critical Prohibition:
-
NEVER dispose of this compound down the drain.[1]
-
NEVER mix with non-halogenated waste streams (e.g., pure acetone or ethanol waste) as this complicates incineration protocols.
Hazard Identification & Risk Assessment
Before initiating disposal, you must validate the state of the material. While specific GHS data for this exact isomer is often extrapolated, structural analogs (bromoindoles) consistently exhibit the following profile:
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319 | Causes serious eye irritation | Use chemical splash goggles. |
| STOT-SE | H335 | May cause respiratory irritation | All handling must occur in a fume hood. |
| Environmental | H413 | May cause long-lasting harmful effects | Zero-discharge policy to water systems. |
Waste Segregation & Pre-Treatment
Proper segregation is the single most effective way to reduce disposal costs and ensure safety.
A. Solid Waste (Pure Compound)
-
Container: Collect in a dedicated, wide-mouth HDPE or glass jar labeled "Solid Hazardous Waste - Halogenated."
-
Labeling: Must explicitly list "(7-Bromo-1H-indol-3-yl)methanol" and the tag "Contains Halogens (Bromine)."
-
Debris: Contaminated weigh boats, spatulas, and paper towels must go into the Solid Hazardous Waste bin, not general trash.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the compound is dissolved in a compatible solvent.
-
Stream: Segregate into Halogenated Organic Solvents .
-
Reasoning: Facilities use different incineration protocols for halogenated vs. non-halogenated waste. Halogenated waste requires scrubbers to neutralize acid gases (HBr) formed during combustion. Mixing this compound into a non-halogenated stream can damage incinerators or violate emissions permits.
-
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this when disposing of expired shelf stock or excess solid reagent.
-
PPE Verification: Don safety glasses, lab coat, and nitrile gloves.
-
Container Selection: Choose a clean, chemically compatible screw-cap container (Amber glass recommended for light sensitivity, though not strictly critical for waste).
-
Transfer:
-
Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant." Write "7-Bromo-1H-indol-3-ylmethanol" clearly.
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Protocol B: Disposal of Solutions (HPLC Waste / Reaction Filtrates)
Use this for reaction mixtures or dissolved samples.
-
Identify Solvent Base: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Select Stream:
-
If Solvent is DCM/Chloroform: Pour into Halogenated Waste carboy.
-
If Solvent is MeOH/EtOAc: Pour into Halogenated Waste carboy.
-
Note: Even if the solvent is non-halogenated, the presence of the bromo-indole solute technically classifies the mixture as halogen-bearing for incineration purposes.
-
-
Rinsing: Triple rinse the original vessel with a small amount of acetone. Add rinsate to the waste carboy.
-
Log Entry: Record the volume and specific chemical name on the waste log sheet attached to the carboy.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound to ensure compliance with RCRA and local safety standards.
Caption: Decision logic for segregating (7-Bromo-1H-indol-3-yl)methanol waste streams. Note the critical re-routing of non-halogenated solutions into the halogenated stream due to the solute.
Emergency Response (Spills)
In the event of a benchtop spill of (7-Bromo-1H-indol-3-yl)methanol:
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[2]
-
PPE: Wear double nitrile gloves, lab coat, and goggles. Use a P95 dust mask if powder is airborne outside the hood.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.
-
Liquid: Absorb with vermiculite or spill pads.[7]
-
-
Disposal of Cleanup Materials: Place all spill debris into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris (Bromo-indole contamination)."
Regulatory Compliance (RCRA)
While (7-Bromo-1H-indol-3-yl)methanol is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator.
-
Characteristic: Toxicity (due to lack of data) and Halogen content.
-
Disposal Method: High-temperature incineration with scrubber (to manage HBr generation).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-1-indanol (Structural Analog).
-
U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste.
-
Sigma-Aldrich. Safety Data Sheet: Indole Derivatives General Handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.ca [fishersci.ca]
- 4. methanex.com [methanex.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
